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  • Product: 2-Amino-5-ethylbenzene-1-sulfonamide
  • CAS: 616224-76-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(2-Aminoethyl)benzenesulfonamide: A Key Building Block in Medicinal Chemistry

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 4-(2-Aminoethyl)benzenesulfonamide, a versatile sulfonamide scaffold. In the landsc...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 4-(2-Aminoethyl)benzenesulfonamide, a versatile sulfonamide scaffold.

In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its unique electronic and structural properties have led to its incorporation into a wide array of therapeutic agents, from pioneering antibacterial drugs to contemporary treatments for cancer, glaucoma, and diabetes.[1][2] This guide focuses on a particularly valuable building block within this chemical class: 4-(2-Aminoethyl)benzenesulfonamide.

Initially, the inquiry into "2-Amino-5-ethylbenzene-1-sulfonamide" revealed a landscape of similarly structured but distinct molecules, highlighting the nuanced yet critical impact of substituent placement on the benzene ring. Through a systematic evaluation of available scientific literature and chemical databases, 4-(2-Aminoethyl)benzenesulfonamide emerged as a well-documented and industrially relevant compound, making it an ideal subject for an in-depth technical exploration. This guide will provide a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a particular focus on its role as a carbonic anhydrase inhibitor and as a pivotal intermediate in the synthesis of the antidiabetic drug, glipizide.

Chemical Identity and Physicochemical Properties

4-(2-Aminoethyl)benzenesulfonamide is a primary arylsulfonamide featuring an aminoethyl substituent at the para position of the benzene ring. This unique arrangement of functional groups imparts a balance of hydrophilicity and chemical reactivity that makes it a versatile intermediate in organic synthesis.

PropertyValueSource
CAS Number 35303-76-5[3][4]
Molecular Formula C₈H₁₂N₂O₂S[3][4]
Molecular Weight 200.26 g/mol [3][4]
IUPAC Name 4-(2-aminoethyl)benzenesulfonamide[5]
Appearance White to off-white crystalline powder[6]
Melting Point 150-152 °C
Solubility Soluble in water and organic solvents such as DMSO and methanol.[6]
pKa 10.16 (Predicted)

Synthesis of 4-(2-Aminoethyl)benzenesulfonamide

The synthesis of 4-(2-Aminoethyl)benzenesulfonamide is a multi-step process that typically begins with β-phenylethylamine. The general synthetic strategy involves the protection of the primary amine, followed by chlorosulfonation, amination, and finally deprotection to yield the target compound.[7][8]

Detailed Synthetic Protocol

The following protocol is a representative synthesis of 4-(2-Aminoethyl)benzenesulfonamide, adapted from established industrial processes.[7][8]

Step 1: Acetylation of β-phenylethylamine

  • In a suitable reaction vessel, dissolve β-phenylethylamine in a solvent such as dichloromethane or chloroform.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Wash the reaction mixture with water and an aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(2-phenylethyl)acetamide.

Step 2: Chlorosulfonation

  • In a separate, dry reaction vessel equipped with a dropping funnel and a gas outlet, add chlorosulfonic acid and cool it in an ice bath.

  • Slowly add the N-(2-phenylethyl)acetamide from Step 1 to the chlorosulfonic acid with vigorous stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess chlorosulfonic acid.

  • The product, 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride, will precipitate as a solid and can be collected by filtration.

Step 3: Amination

  • Suspend the 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride from Step 2 in a suitable solvent like acetone.

  • Cool the suspension in an ice-water bath.

  • Add concentrated aqueous ammonia to the suspension with stirring.

  • Continue stirring at room temperature for several hours.

  • Pour the reaction mixture into ice water to precipitate the product, 4-(2-acetamidoethyl)benzenesulfonamide.

  • Collect the solid by filtration and wash with cold water.

Step 4: Hydrolysis (Deprotection)

  • Suspend the 4-(2-acetamidoethyl)benzenesulfonamide from Step 3 in an aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the solution and filter to remove any insoluble impurities.

  • Neutralize the filtrate with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to a pH of 7-8.

  • The product, 4-(2-Aminoethyl)benzenesulfonamide, will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthesis of 4-(2-Aminoethyl)benzenesulfonamide cluster_0 Synthetic Pathway β-phenylethylamine β-phenylethylamine N-(2-phenylethyl)acetamide N-(2-phenylethyl)acetamide β-phenylethylamine->N-(2-phenylethyl)acetamide Acetylation (Acetic Anhydride) 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride N-(2-phenylethyl)acetamide->4-(2-acetamidoethyl)benzene-1-sulfonyl chloride Chlorosulfonation (Chlorosulfonic Acid) 4-(2-acetamidoethyl)benzenesulfonamide 4-(2-acetamidoethyl)benzenesulfonamide 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride->4-(2-acetamidoethyl)benzenesulfonamide Amination (Aqueous Ammonia) 4-(2-Aminoethyl)benzenesulfonamide 4-(2-Aminoethyl)benzenesulfonamide 4-(2-acetamidoethyl)benzenesulfonamide->4-(2-Aminoethyl)benzenesulfonamide Hydrolysis (HCl, then NaOH)

Figure 1. Synthetic workflow for 4-(2-Aminoethyl)benzenesulfonamide.

Applications in Drug Development and Medicinal Chemistry

The bifunctional nature of 4-(2-Aminoethyl)benzenesulfonamide, possessing both a primary amine and a sulfonamide group, makes it a highly valuable scaffold for the synthesis of more complex molecules with therapeutic potential.

Intermediate in the Synthesis of Glipizide

One of the most significant applications of 4-(2-Aminoethyl)benzenesulfonamide is as a key intermediate in the industrial synthesis of Glipizide, a second-generation sulfonylurea oral hypoglycemic agent used for the management of type 2 diabetes.[6][9][10]

The synthesis of Glipizide from 4-(2-Aminoethyl)benzenesulfonamide involves the acylation of the primary amine with 5-methylpyrazine-2-carboxylic acid, followed by the reaction of the sulfonamide nitrogen with cyclohexyl isocyanate.[9][10]

Glipizide Synthesis cluster_1 Glipizide Synthesis Pathway 4-(2-Aminoethyl)benzenesulfonamide 4-(2-Aminoethyl)benzenesulfonamide Intermediate Amide Intermediate Amide 4-(2-Aminoethyl)benzenesulfonamide->Intermediate Amide Acylation 5-methylpyrazine-2-carboxylic acid 5-methylpyrazine-2-carboxylic acid 5-methylpyrazine-2-carboxylic acid->Intermediate Amide Glipizide Glipizide Intermediate Amide->Glipizide Reaction with Cyclohexyl Isocyanate

Figure 2. Role of 4-(2-Aminoethyl)benzenesulfonamide in Glipizide synthesis.

Scaffold for Carbonic Anhydrase Inhibitors

The primary sulfonamide group is a well-established zinc-binding group that is essential for the inhibitory activity of many drugs targeting carbonic anhydrases (CAs).[1][2][11] Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[2][11]

4-(2-Aminoethyl)benzenesulfonamide itself has been investigated as a carbonic anhydrase inhibitor. Furthermore, its primary amino group provides a convenient handle for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced potency and isoform selectivity.

Mechanism of Carbonic Anhydrase Inhibition

The inhibitory action of sulfonamides against carbonic anhydrases is well-understood. The deprotonated sulfonamide nitrogen atom coordinates directly to the zinc ion (Zn²⁺) in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion that is crucial for the catalytic cycle.[1] This strong interaction effectively blocks the enzyme's ability to hydrate carbon dioxide.

Carbonic Anhydrase Inhibition cluster_2 Mechanism of Inhibition Sulfonamide R-SO₂NH₂ Deprotonated Sulfonamide R-SO₂NH⁻ Sulfonamide->Deprotonated Sulfonamide Deprotonation Inhibited Complex CA-Sulfonamide Inhibited Complex Deprotonated Sulfonamide->Inhibited Complex Coordinates to Zn²⁺ CA Active Site CA Active Site (with Zn²⁺) CA Active Site->Inhibited Complex Binding

Figure 3. General mechanism of carbonic anhydrase inhibition by sulfonamides.

Recent studies have explored the synthesis of dipeptide-sulfonamide conjugates derived from 4-(2-aminoethyl)benzenesulfonamide. These novel compounds have shown potent inhibitory activity against several human carbonic anhydrase isoforms, particularly hCA II and hCA XII, with inhibition constants (Ki) in the low nanomolar range.[12] This highlights the potential of using 4-(2-aminoethyl)benzenesulfonamide as a scaffold for developing isoform-selective carbonic anhydrase inhibitors for various therapeutic applications.

Analytical Characterization

The purity and identity of 4-(2-Aminoethyl)benzenesulfonamide are typically assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for determining the purity of 4-(2-Aminoethyl)benzenesulfonamide. A typical method would utilize a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[13] Detection is usually performed using a UV detector at a wavelength of approximately 220-270 nm.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of 4-(2-Aminoethyl)benzenesulfonamide. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the ethylenic protons, and the protons of the amino and sulfonamide groups.[5][14]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity. The expected monoisotopic mass is approximately 200.06 Da.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H stretches of the amine and sulfonamide, the S=O stretches of the sulfonamide, and the aromatic C-H and C=C stretches.

Safety and Handling

4-(2-Aminoethyl)benzenesulfonamide is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting.

  • Hazard Classification: It may be classified as an irritant and corrosive.

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-(2-Aminoethyl)benzenesulfonamide is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical industry. Its utility as a key building block for the antidiabetic drug Glipizide and as a scaffold for the development of potent carbonic anhydrase inhibitors underscores its importance in medicinal chemistry. The synthetic routes to this compound are well-established, and a range of analytical techniques are available for its characterization. As research into new therapeutic agents continues, the demand for such versatile and functionalized building blocks is likely to grow, ensuring that 4-(2-Aminoethyl)benzenesulfonamide will remain a relevant and important compound for drug discovery and development professionals.

References

  • Carta, F., Supuran, C. T., & Scozzafava, A. (2014). Sulfonamides and their isosters as carbonic anhydrase inhibitors. Future medicinal chemistry, 6(10), 1149–1165.
  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Glipizide. Retrieved from [Link]

  • Zulfiqar, N., Asif, M. U., & Ahmed, A. (2026, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science, 10(58).
  • Khan, K. M., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Liu, B., Wang, Z., & Min, Q. (2015). Synthesis of Glipizide. Chinese Journal of Pharmaceuticals, 46(10), 1053-1054.
  • Google Patents. (n.d.). CN102993106B - Novel synthesis route of glipizide.
  • Google Patents. (n.d.). WO2018078657A1 - Process for preparation of glipizide.
  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide - Spectral Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • Küçükbay, H., et al. (2019). Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)
  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Google Patents. (n.d.). US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063–7077.
  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. Retrieved from [Link]

  • Di Cesare Mannelli, L., et al. (2014). Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II. Journal of the American Chemical Society, 136(30), 10732–10738.
  • SIELC Technologies. (2018, May 16). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 821–826.

Sources

Exploratory

Benzenesulfonamide Derivatives: A Technical Guide to Biological Activity & Therapeutic Design

Executive Summary: The Pharmacophore Reimagined Benzenesulfonamide derivatives represent one of the most enduring and versatile scaffolds in medicinal chemistry. Originally established as the bedrock of antibacterial the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Reimagined

Benzenesulfonamide derivatives represent one of the most enduring and versatile scaffolds in medicinal chemistry. Originally established as the bedrock of antibacterial therapy (sulfa drugs), this pharmacophore has evolved into a primary tool for targeting metalloenzymes—specifically Carbonic Anhydrases (CAs)—and modulating inflammatory pathways via COX-2 inhibition.

This guide moves beyond basic textbook definitions to explore the structure-activity relationships (SAR) driving modern drug design. We focus on the "Tail Approach" for isoform selectivity, the dual-targeting mechanisms in oncology, and the rigorous experimental protocols required to validate these biological activities.

The Chemical Foundation: SAR & The "Tail Approach"

The biological activity of benzenesulfonamides hinges on the


 moiety. The unsubstituted sulfonamide group (

) is critical for zinc binding. However, the selectivity—the ability to distinguish between the ubiquitous cytosolic CA I/II and the tumor-associated transmembrane CA IX/XII—is dictated by the organic scaffold attached to the benzene ring.
The "Tail Approach" Strategy

To achieve high affinity and selectivity, we utilize the "Tail Approach." The active site of Carbonic Anhydrase contains a hydrophilic half and a hydrophobic half. By attaching flexible "tails" to the benzenesulfonamide core, we can force the molecule to interact with specific amino acid residues at the entrance of the active site, which vary significantly between isoforms.

Key SAR Rules:

  • Zinc Anchor: The

    
     atom of the sulfonamide coordinates to the Zn(II) ion in the active site.[1]
    
  • The Spacer: A benzene ring provides the rigid linker.

  • The Tail: Elongated substituents (e.g., ureido, thioureido, or glycol moieties) reach the outer rim of the active site to confer selectivity.

Visualization: Mechanism of Action & SAR

CA_Inhibition_SAR cluster_ActiveSite Enzyme Active Site Zn Zn(II) Ion (Active Site) Sulfonamide Sulfonamide Group (-SO2NH2) Sulfonamide->Zn Tetrahedral Coordination Benzene Benzene Scaffold (Rigid Linker) Sulfonamide->Benzene Covalent Bond Tail The 'Tail' (Selectivity Filter) Benzene->Tail Linker CA_II CA I/II (Off-Target) Tail->CA_II Steric Clash (Selectivity) CA_IX CA IX/XII (Tumor Target) Tail->CA_IX Specific Hydrophobic Interactions

Figure 1: The "Tail Approach" mechanism.[1] The sulfonamide anchors to the Zinc, while the tail exploits structural differences in the active site rim to achieve isoform selectivity.

Therapeutic Applications: Deep Dive

Carbonic Anhydrase Inhibition (Oncology & Glaucoma)

The primary application of benzenesulfonamides is the inhibition of CAs. In oncology, CA IX is overexpressed in hypoxic tumors (e.g., glioblastoma, triple-negative breast cancer) to regulate pH. Inhibiting CA IX leads to intracellular acidification and cell death.

  • Mechanism: Competitive inhibition. The sulfonamide anion (

    
    ) displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic hydration of 
    
    
    
    to bicarbonate.
  • Clinical Relevance: SLC-0111, a ureido-benzenesulfonamide, is a leading candidate in clinical trials for metastatic solid tumors.

Anti-Inflammatory Activity (COX-2 Selectivity)

Benzenesulfonamides are the structural basis for "coxibs" (e.g., Celecoxib).

  • Mechanism: COX-2 has a secondary "side pocket" containing polar residues (Arg513, His90) that is accessible only to bulky sulfonamide groups. COX-1 has a bulky Isoleucine (Ile523) that blocks this pocket.

  • Design: Placing a sulfonamide group (

    
    ) or methylsulfone (
    
    
    
    ) at the para-position of a phenyl ring allows the molecule to dock into this side pocket, ensuring COX-2 selectivity and sparing the gastroprotective COX-1.
Antimicrobial Activity (DHPS Inhibition)

While older sulfa drugs are well-known, new benzenesulfonamide derivatives target bacterial Carbonic Anhydrases (e.g., in Vibrio cholerae or Mycobacterium tuberculosis) or act as dual inhibitors of DHPS and DHFR.

  • Causality: Inhibition of bacterial CAs disrupts the pathogen's metabolic synchronization and pH homeostasis, a mechanism distinct from traditional antibiotics, reducing cross-resistance.

Experimental Protocols: Self-Validating Systems

As a scientist, reproducibility is your currency. The following protocols are designed with internal controls to ensure data integrity.

Protocol: Carbonic Anhydrase Esterase Assay (High-Throughput)

Why this method? The standard Wilbur-Anderson (CO2 hydration) method is difficult to automate. The esterase assay using p-nitrophenyl acetate (pNPA) is colorimetric, stable, and suitable for 96-well plates.

Materials:

  • Enzyme: Recombinant hCA I, II, IX (commercially available).

  • Substrate: 4-Nitrophenyl acetate (pNPA), 10 mM in Acetonitrile.

  • Buffer: 50 mM Tris-SO4, pH 7.6 (pH is critical for esterase activity).

  • Detection: Microplate reader at 405 nm.[2][3]

Step-by-Step Workflow:

  • Preparation: Dilute test compounds in DMSO (keep final DMSO < 5% to avoid enzyme denaturation).

  • Incubation: Add 10 µL of inhibitor + 20 µL enzyme solution to wells. Incubate for 10 mins at 25°C to allow equilibrium binding.

  • Initiation: Add 170 µL of Assay Buffer, then rapidly add 10 µL of pNPA substrate.

  • Measurement: Immediately monitor absorbance at 405 nm (formation of p-nitrophenol) every 15 seconds for 15 minutes.

  • Validation (Internal Control): Run Acetazolamide (standard inhibitor) in parallel. If Acetazolamide

    
     deviates >15% from historical mean (approx. 10-20 nM for hCA II), discard the run.
    
Protocol: General Synthesis of Ureido-Benzenesulfonamides

Target: Synthesis of SLC-0111 analogs (high CA IX selectivity).

Reaction Logic: Nucleophilic addition of a sulfonamide-bearing amine to an isocyanate.

  • Reagents: 4-aminobenzenesulfonamide (1.0 eq), Aryl isocyanate (1.1 eq), Acetonitrile (solvent).

  • Procedure:

    • Dissolve 4-aminobenzenesulfonamide in dry acetonitrile.

    • Add Aryl isocyanate dropwise at room temperature (RT).

    • Stir for 4–12 hours. The product usually precipitates as a urea derivative.

    • Work-up: Filter the precipitate, wash with cold acetonitrile, and recrystallize from ethanol/water.

  • Characterization: Confirm structure via

    
     (look for urea protons 
    
    
    
    8.0–9.5 ppm) and HRMS.

Data Presentation & Visualization

Comparative Biological Activity (Representative Data)

The following table summarizes the selectivity profile of a typical "Tail Approach" benzenesulfonamide derivative (Compound X) versus the standard Acetazolamide.

CompoundhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)Primary Indication
Acetazolamide 25012250.48 (Non-selective)Glaucoma / Diuretic
Compound X (Ureido) >10,0002,40014 171 (Highly Selective)Hypoxic Tumors
Celecoxib >10,000>10,000>10,000N/A (COX-2 Target)Inflammation

Note: High


 on hCA I/II is desirable for anticancer agents to minimize systemic side effects.
Experimental Workflow Diagram

Workflow Start Start: Benzenesulfonamide Scaffold Design Synth Chemical Synthesis (e.g., Click Chemistry / Urea Formation) Start->Synth Char Structural Validation (NMR, MS, XRD) Synth->Char Screen1 Primary Screen: hCA Inhibition (pNPA Assay: hCA I, II, IX, XII) Char->Screen1 Decision Selectivity Index (II/IX) > 50? Screen1->Decision Decision->Synth No (Refine Tail) CellAssay Secondary Screen: Cell Viability (Normoxia vs. Hypoxia) Decision->CellAssay Yes Mech Mechanism Check (Apoptosis / Cell Cycle) CellAssay->Mech End Lead Candidate Mech->End

Figure 2: Drug discovery workflow for benzenesulfonamide derivatives, prioritizing isoform selectivity early in the screening process.

References

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition . RSC Advances.

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action . Journal of Medicinal Chemistry.

  • Selective COX-2 inhibitors.[4][5][6][7] Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides . Bioorganic & Medicinal Chemistry.

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry . ACS Medicinal Chemistry Letters.

  • Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols . BenchChem.[3]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships . Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Foundational

The Renaissance of a Legacy Scaffold: A Technical Guide to the Therapeutic Applications and Targets of Novel Sulfonamides

Abstract The sulfonamide moiety, a cornerstone of medicinal chemistry, is experiencing a remarkable resurgence. Once primarily associated with antimicrobial agents, this versatile scaffold is now at the forefront of drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide moiety, a cornerstone of medicinal chemistry, is experiencing a remarkable resurgence. Once primarily associated with antimicrobial agents, this versatile scaffold is now at the forefront of drug discovery programs targeting a wide array of diseases, from cancer to neurodegenerative disorders. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the contemporary therapeutic landscape of novel sulfonamides. We will delve into the key molecular targets, mechanisms of action, and the state-of-the-art experimental protocols used to identify and validate these promising therapeutic agents. This guide is designed to be a practical resource, offering not only procedural details but also the scientific rationale behind the experimental choices, thereby empowering researchers to navigate this exciting and rapidly evolving field.

The Enduring Versatility of the Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂NR₂), first introduced in the 1930s, revolutionized medicine as the first class of effective systemic antibacterial agents.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway, is a classic example of targeted chemotherapy.[2][3][4] However, the chemical and structural properties of the sulfonamide group—its ability to act as a hydrogen bond donor and acceptor, its tetrahedral geometry, and its capacity to be readily modified—have enabled its application far beyond its initial antibacterial role.[5][6] Today, novel sulfonamide derivatives are being investigated and utilized for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[6][7][8][9][10]

This guide will explore the key therapeutic areas where novel sulfonamides are making a significant impact, the molecular targets they engage, and the experimental workflows to validate their activity.

Therapeutic Applications and Key Molecular Targets

The therapeutic breadth of modern sulfonamides is a testament to their ability to be tailored to interact with a diverse range of biological targets. This section will explore some of the most promising applications and the corresponding molecular targets.

Oncology: A Multifaceted Approach to Cancer Therapy

Sulfonamides have emerged as a powerful scaffold in the development of anticancer agents, with several compounds currently in clinical trials.[7][8] Their antitumor activity stems from their ability to target various hallmarks of cancer.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[11][12] Several sulfonamide-based compounds have been designed as potent VEGFR-2 inhibitors.[2][11][12]

  • Carbonic Anhydrases (CAs): These enzymes, particularly the tumor-associated isoforms CA IX and CA XII, are involved in regulating pH in the tumor microenvironment, which is crucial for tumor growth and metastasis.[13][14][15] Sulfonamides are classic inhibitors of CAs.[13][14][15]

  • Tyrosine Kinases: This family of enzymes plays a pivotal role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a common feature of many cancers.[13]

  • Matrix Metalloproteinases (MMPs): These enzymes are involved in the degradation of the extracellular matrix, a key step in tumor invasion and metastasis.[13]

  • Cell Cycle Regulators: Some sulfonamides have been shown to induce cell cycle arrest, preventing cancer cells from proliferating.[5][7]

A logical workflow is crucial for identifying and characterizing novel anticancer sulfonamides.

Caption: Workflow for anticancer sulfonamide discovery.

Protocol 2.1.1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a widely used method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][16][17] It is often the first step in screening for potential anticancer compounds.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals via mitochondrial dehydrogenases.[3][17] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[3][17]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[16][18]

    • Compound Treatment: Prepare serial dilutions of the novel sulfonamide compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[16][19]

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.[16]

    • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[3] Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[18]

    • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17][18]

    • Absorbance Measurement: Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[3][18] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[3] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[3][18]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.[16]

  • Causality Behind Experimental Choices:

    • Seeding Density: Using an optimal cell seeding density is critical to ensure that the cells are in the logarithmic growth phase during the assay, providing a sensitive window to detect antiproliferative effects.[18]

    • Incubation Time: The incubation period with the compound is chosen to allow sufficient time for the compound to induce its cytotoxic or cytostatic effects.

    • MTT Incubation: The 3-4 hour incubation with MTT allows for sufficient formazan production in viable cells without causing significant cell death due to nutrient depletion.

    • Solubilization: DMSO is a common and effective solvent for formazan crystals, ensuring accurate spectrophotometric measurement.

Protocol 2.1.2: In Vitro VEGFR-2 Kinase Assay

This assay directly measures the ability of a sulfonamide to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

  • Principle: This assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain. The inhibition of this phosphorylation by a test compound is measured, typically using a luminescence-based detection method where the amount of ATP remaining after the kinase reaction is quantified.[6][20]

  • Step-by-Step Methodology (based on a commercial kit, e.g., BPS Bioscience #79794): [6][21]

    • Reagent Preparation: Thaw and prepare the 5x Kinase Buffer, ATP, and the poly-(Glu, Tyr) substrate.[6]

    • Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and substrate.[6]

    • Compound Dilution: Prepare serial dilutions of the test sulfonamide in a suitable buffer containing a constant percentage of DMSO.[6]

    • Assay Plate Setup: Add the master mix to the wells of a 96-well plate. Add the diluted test compounds to the appropriate wells. Include a "no inhibitor" positive control and a "no enzyme" blank.[6]

    • Enzyme Addition: Dilute the recombinant VEGFR-2 kinase to the recommended concentration and add it to all wells except the blank.[6]

    • Kinase Reaction: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[6]

    • Detection: Add a kinase detection reagent (e.g., Kinase-Glo™ MAX) to each well. This reagent stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction that produces a luminescent signal.[2][6]

    • Luminescence Measurement: Incubate at room temperature for 15 minutes and then measure the luminescence using a microplate reader.[6]

    • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

  • Causality Behind Experimental Choices:

    • Recombinant Kinase Domain: Using a purified recombinant kinase domain ensures that the inhibitory activity is specific to VEGFR-2 and not due to off-target effects in a cellular context.[20]

    • ATP Concentration: The ATP concentration is typically set at or near the Km value for the enzyme to ensure sensitive detection of competitive inhibitors.

    • Luminescence-Based Detection: This method is highly sensitive and has a broad dynamic range, allowing for accurate quantification of kinase activity.

Infectious Diseases: Revitalizing the Fight Against Pathogens

The traditional role of sulfonamides as antibacterial agents continues to be relevant, with ongoing research focused on overcoming resistance and expanding their spectrum of activity.[22][23] Furthermore, novel sulfonamides are showing promise as antiviral and antifungal agents.[10][24]

  • Dihydropteroate Synthase (DHPS): The classical target for antibacterial sulfonamides.[25][26] Novel derivatives are being designed to inhibit resistant forms of this enzyme.[27]

  • Bacterial Carbonic Anhydrases: These enzymes are emerging as novel antibacterial targets.[10]

  • Viral Enzymes: Sulfonamides have been shown to inhibit key viral enzymes such as HIV protease and reverse transcriptase.[10][24][28]

This assay determines the ability of a sulfonamide to inhibit the enzymatic activity of DHPS.

  • Principle: A coupled spectrophotometric assay is often used where the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) in the presence of NADPH. The oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.[11][27]

  • Step-by-Step Methodology: [11][27]

    • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing buffer (e.g., HEPES), MgCl₂, p-aminobenzoic acid (pABA), and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).[29]

    • Inhibitor Addition: Add the test sulfonamide at various concentrations.

    • Enzyme Addition: Add purified recombinant DHPS and an excess of DHFR to the wells.

    • Initiation and Measurement: Initiate the reaction by adding NADPH. Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.[11][27]

    • Data Analysis: The rate of NADPH oxidation is proportional to the DHPS activity. Calculate the percentage of inhibition for each sulfonamide concentration and determine the IC₅₀ value.

  • Causality Behind Experimental Choices:

    • Coupled Enzyme System: This approach provides a continuous and easily measurable spectrophotometric readout of DHPS activity, which is otherwise difficult to monitor directly.[11][27]

    • Excess DHFR: Using an excess of the coupling enzyme ensures that the DHPS-catalyzed reaction is the rate-limiting step, and the measured rate accurately reflects DHPS activity.

    • Monitoring NADPH Oxidation: The change in absorbance at 340 nm is a direct and sensitive measure of the reaction progress.

Neurodegenerative Disorders: A New Frontier

Recent studies have highlighted the potential of sulfonamides in treating neurodegenerative diseases like Alzheimer's disease.

  • Amyloid-β (Aβ) Aggregation: The aggregation of Aβ peptides into amyloid plaques is a hallmark of Alzheimer's disease. Some sulfonamides have been shown to inhibit this process.

  • NLRP3 Inflammasome: This protein complex is involved in neuroinflammation, a key contributor to the pathogenesis of neurodegenerative diseases.

This fluorescence-based assay is used to monitor the formation of amyloid fibrils in vitro.[4][9]

  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils.[9][23][30] This property allows for the real-time monitoring of amyloid aggregation.[9][23][30]

  • Step-by-Step Methodology: [9][31]

    • Aβ Peptide Preparation: Prepare a solution of synthetic Aβ peptide (e.g., Aβ₁₋₄₂) in a suitable buffer.

    • Assay Setup: In a 96-well plate, mix the Aβ peptide solution with a ThT working solution. Add the test sulfonamide at various concentrations.

    • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (excitation ~440-450 nm, emission ~480-490 nm) using a fluorescence plate reader.[23][31]

    • Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The lag time, elongation rate, and final plateau of the curves can be analyzed to determine the effect of the sulfonamide on Aβ aggregation.

  • Causality Behind Experimental Choices:

    • ThT Dye: ThT is a highly specific and sensitive probe for amyloid fibrils, making it the gold standard for in vitro aggregation assays.[9]

    • Incubation at 37°C with Shaking: These conditions mimic physiological temperature and promote the aggregation process, allowing for a reasonable assay duration.

    • Real-time Monitoring: Continuous monitoring provides detailed kinetic information about the aggregation process and how it is affected by the inhibitor.

Inflammatory Diseases

Sulfonamides have also demonstrated anti-inflammatory properties, offering potential treatments for a range of inflammatory conditions.[12][32]

  • Cyclooxygenase (COX) Enzymes: These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation.

  • Cytokine Production: Pro-inflammatory cytokines like TNF-α and IL-6 play a central role in the inflammatory response.

This cell-based assay is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines.[33]

  • Principle: Macrophages, when stimulated with bacterial lipopolysaccharide (LPS), produce and release pro-inflammatory cytokines. The inhibitory effect of a test compound on this process can be quantified by measuring the levels of cytokines in the cell culture supernatant.[32][33]

  • Step-by-Step Methodology: [33]

    • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate medium.

    • Cell Seeding and Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test sulfonamide for 1-2 hours.

    • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 24 hours).[33]

    • Supernatant Collection: Collect the cell culture supernatant.

    • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC₅₀ value.

  • Causality Behind Experimental Choices:

    • Macrophage Cell Line: Macrophages are key immune cells that play a central role in the inflammatory response, making them a relevant cell model.

    • LPS Stimulation: LPS is a potent and well-characterized inducer of the inflammatory response in macrophages, providing a robust and reproducible assay system.

    • ELISA: ELISA is a highly sensitive and specific method for quantifying protein levels, making it ideal for measuring cytokine concentrations.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data from the aforementioned assays should be summarized in well-structured tables.

Table 1: In Vitro Anticancer Activity of Novel Sulfonamide Derivatives

CompoundTarget Cell LineIC₅₀ (µM)
Sulfonamide XMCF-7 (Breast Cancer)5.2 ± 0.4
Sulfonamide YHCT116 (Colon Cancer)2.8 ± 0.2
Doxorubicin (Control)MCF-70.8 ± 0.1

Table 2: VEGFR-2 Kinase Inhibitory Activity

CompoundIC₅₀ (nM)
Sulfonamide Z15.7 ± 2.1
Sorafenib (Control)8.9 ± 1.5

Future Directions and Conclusion

The field of sulfonamide research is vibrant and continues to expand. The development of multi-target sulfonamides, which can simultaneously modulate several disease-related pathways, represents a particularly promising strategy.[8] Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the discovery and optimization of novel sulfonamide-based therapeutics.[34]

References

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - MDPI. (2025, March 21).
  • A rapid assay for dihydropteroate synthase activity suitable for identific
  • a therapeutic journey of sulfonamide derivatives as potent anti-cancer agents: a review. (2025, August 7).
  • VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience.
  • New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press. (2022, March 3).
  • An In-depth Technical Guide to the Synthesis, Chemical Properties, and Mechanism of Action of VEGFR-2 Inhibitors - Benchchem.
  • Sulfonamides and sulfonylated deriv
  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - MDPI. (2025, March 21).
  • MTT assay protocol - Abcam.
  • The recent progress of sulfonamide in medicinal chemistry - SciSpace. (2020, December 15).
  • Thioflavin T spectroscopic assay.
  • VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience.
  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1) - Indigo Biosciences.
  • MTT Cell Assay Protocol.
  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2).
  • Sulfonamides and sulfonylated derivatives as anticancer agents - the University of Groningen research portal. (2002, December 1).
  • Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis - PubMed.
  • A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed. (2024, June 15).
  • Thioflavin-T (ThT)
  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies | ACS Omega. (2025, August 24).
  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - MDPI. (2022, June 21).
  • (PDF)
  • MTT Proliferation Assay Protocol - ResearchG
  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors - AVESİS. (2017, February 9).
  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase | ACS Chemical Biology - ACS Public
  • Anticancer and antiviral sulfonamides - PubMed. (2003, June 15).
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. (2025, April 17).
  • Chloroquinoxaline sulfonamide: a sulfanilamide antitumor agent entering clinical trials - PubMed.
  • Antiviral Sulfonamide Derivatives | Request PDF - ResearchG
  • Some important anti-HIV sulfonamides inhibit protease enzymes.
  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - MDPI. (2021, July 19).
  • In vitro methods for testing antiviral drugs - PMC.
  • Dihydroptero
  • Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds - Benchchem.
  • Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggreg
  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus - Taylor & Francis. (2024, February 13).
  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents - MDPI. (2022, December 21).
  • Amyloid beta M1 42 Aggregation Monitored by Thioflavin-T ThT Fluorescence in a Plate Reader | Protocols.io. (2025, March 20).
  • Thioflavin T Fluorescence Assay for Detection of Amyloid Fibrils || Practical Biochemistry - YouTube. (2021, December 13).
  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches | ACS Medicinal Chemistry Letters. (2022, January 31).
  • Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis - PubMed. (2023, August 2).
  • Dihydroptero

Sources

Exploratory

solubility of 2-Amino-5-ethylbenzene-1-sulfonamide in DMSO and aqueous buffers

This guide details the solubility profile and determination protocols for 2-Amino-5-ethylbenzene-1-sulfonamide , a specific structural analog of orthanilamide (2-aminobenzenesulfonamide). Executive Summary 2-Amino-5-ethy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile and determination protocols for 2-Amino-5-ethylbenzene-1-sulfonamide , a specific structural analog of orthanilamide (2-aminobenzenesulfonamide).

Executive Summary

2-Amino-5-ethylbenzene-1-sulfonamide is an amphoteric sulfonamide derivative characterized by a benzene core substituted with a sulfonamide group at position 1, an amino group at position 2, and an ethyl chain at position 5.

  • Primary Solvent (Stock): Dimethyl Sulfoxide (DMSO).[1][2] The compound exhibits high solubility in polar aprotic solvents.

  • Aqueous Solubility: Moderate to low.[1] As a lipophilic derivative of orthanilamide (

    
     mg/mL), the addition of the ethyl group is predicted to lower intrinsic aqueous solubility (
    
    
    
    ) to the 0.5 – 2.0 mg/mL range at neutral pH.
  • pH Dependence: Solubility is highly pH-dependent due to the weakly acidic sulfonamide moiety (

    
    ) and the weakly basic aniline moiety (
    
    
    
    ).

This guide provides the standard operating procedures (SOPs) for preparing stable stock solutions and experimentally determining thermodynamic solubility in aqueous buffers.

Physicochemical Profile & Solubility Logic

Understanding the molecular drivers of solubility is essential for experimental design.

PropertyEstimated ValueImpact on Solubility
Molecular Weight ~200.26 g/mol Low MW favors solubility, but crystal lattice energy dominates.
LogP (Octanol/Water) ~0.5 – 1.0 (Predicted)The ethyl group increases lipophilicity compared to the parent orthanilamide (LogP ~ -0.1), reducing water solubility.
pKa (Acidic) ~10.0 – 10.5Deprotonation of the

group at pH > 10 drastically increases solubility (anionic form).
pKa (Basic) ~2.0 – 2.5Protonation of the

group at pH < 2 increases solubility (cationic form).
Structural Context

The ortho-positioning of the amino and sulfonamide groups (1,2-substitution) allows for potential intramolecular hydrogen bonding, which can stabilize the crystal lattice and slightly reduce solubility compared to para-isomers (like sulfanilamide). The 5-ethyl group adds hydrophobic bulk, further decreasing aqueous solubility while enhancing solubility in organic solvents like DMSO.

Solubility in Organic Solvents (DMSO)[1][3]

DMSO is the gold-standard vehicle for preparing high-concentration stock solutions for biological assays (e.g., HTS, cell-based assays).

Protocol: Preparation of 100 mM Stock Solution
  • Weighing: Weigh approximately 20.0 mg of 2-Amino-5-ethylbenzene-1-sulfonamide into a generic glass vial.

    • Calculation:

      
      
      
    • Target: 1 mL of 100 mM solution requires ~20.03 mg.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or Molecular Biology,

    
    ).
    
  • Dissolution: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be optically clear and colorless to pale yellow.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. DMSO is hygroscopic; minimize exposure to air to prevent water uptake, which can cause compound precipitation over time.

"Crash-Out" Risk

When diluting a DMSO stock into an aqueous buffer (e.g., for an assay), the compound may precipitate if the final concentration exceeds its thermodynamic aqueous solubility.

  • Safe Zone: Typically

    
     DMSO final concentration.
    
  • Risk Zone: Final compound concentration

    
     in buffer often risks precipitation for ethyl-substituted sulfonamides.
    

Aqueous Buffer Solubility: Theory & Protocol

The solubility in water is governed by the ionization state. The total solubility (


) at a specific pH is defined by the Henderson-Hasselbalch relationship for a weak acid (sulfonamide):


  • 
     (Intrinsic Solubility):  The solubility of the neutral species (dominant at pH 4–8).
    
  • Implication: To achieve high aqueous solubility (> 10 mg/mL), the pH must be adjusted well above the pKa (pH > 11), typically using NaOH, though this is often physiologically irrelevant.

Experimental Workflow: Thermodynamic Solubility (Shake-Flask)

This is the industry "gold standard" for determining equilibrium solubility.

Materials
  • Buffers: Phosphate Buffered Saline (pH 7.4), Citrate Buffer (pH 4.0), Borate Buffer (pH 10.0).

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS.

Step-by-Step Protocol
  • Saturation: Add excess solid compound (~5-10 mg) to 1.0 mL of the target buffer in a glass vial.

  • Equilibration: Shake the suspension at 25°C for 24 to 48 hours .

    • Note: Kinetic solubility (from DMSO stock) is faster but less accurate due to the presence of DMSO cosolvent. Thermodynamic solubility uses solid powder.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Critical Step: Ensure a visible solid pellet remains. If no pellet is visible, the solution is not saturated; add more solid and repeat.

  • Filtration: Filter the supernatant through a 0.22

    
    m PVDF or PTFE membrane  to remove micro-particulates. Avoid Nylon filters as sulfonamides may bind non-specifically.
    
  • Quantification: Analyze the filtrate via HPLC-UV (detection at

    
     nm).
    
    • Calculate concentration using a calibration curve prepared from the DMSO stock standard.

Visualization of Workflows

Solubility Assessment Workflow

The following diagram outlines the decision tree and process for accurately determining solubility.

SolubilityWorkflow Start Start: Solid Compound DMSO_Stock Prepare DMSO Stock (100 mM) Start->DMSO_Stock For Calibration ShakeFlask Shake-Flask Method (Add Excess Solid) Start->ShakeFlask For S_thermo Analyze HPLC-UV / LC-MS Quantification DMSO_Stock->Analyze Standard Curve Aq_Buffer Prepare Aqueous Buffers (pH 4.0, 7.4, 10.0) Aq_Buffer->ShakeFlask Equilibrate Equilibrate 24-48h @ 25°C ShakeFlask->Equilibrate Check_Solid Solid Pellet Remaining? Equilibrate->Check_Solid Add_More Add More Solid Check_Solid->Add_More No Filter Centrifuge & Filter (0.22 µm PVDF) Check_Solid->Filter Yes Add_More->ShakeFlask Filter->Analyze Result Calculate S_tot (mg/mL) Analyze->Result

Caption: Workflow for determining Thermodynamic Solubility (


) ensuring saturation equilibrium.

References

  • National Institute of Standards and Technology (NIST). (2025). Solubility Data Series: Sulfonamides. Retrieved from [Link]

  • Perlovich, G. L., et al. (2021). "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents." Journal of Chemical & Engineering Data. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: 2-Aminobenzenesulfonamide (Orthanilamide).[4][3][5][6] National Library of Medicine. Retrieved from [Link]

  • DrugBank Online. (2025). Sulfonamide Physicochemical Properties. Retrieved from [Link]

Sources

Foundational

Spectroscopic Characterization of 2-Amino-5-ethylbenzene-1-sulfonamide: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-ethylbenzene-1-sulfonamide. In the absence of a complete, publicly available experimental dataset for this specific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-ethylbenzene-1-sulfonamide. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to present a detailed, predicted analysis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The methodologies for acquiring and interpreting this data are also discussed, providing a robust framework for the characterization of related sulfonamide derivatives.

Introduction

2-Amino-5-ethylbenzene-1-sulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in pharmaceutical applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this characterization process, providing detailed information about the molecular structure, functional groups, and molecular weight.

This guide presents a detailed, albeit predictive, spectroscopic analysis of 2-Amino-5-ethylbenzene-1-sulfonamide. By examining the experimental data of closely related analogs, such as 4-ethylaniline and benzenesulfonamide, and applying established spectroscopic theories, we can construct a reliable and informative spectral profile for the target molecule.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 2-Amino-5-ethylbenzene-1-sulfonamide is presented below. The key functional groups that will dominate its spectroscopic features are the primary amine (-NH2), the ethyl group (-CH2CH3), the sulfonamide group (-SO2NH2), and the substituted benzene ring.

Caption: Molecular structure of 2-Amino-5-ethylbenzene-1-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Amino-5-ethylbenzene-1-sulfonamide are discussed below.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the additive effects of the substituents on the chemical shifts of the aromatic protons and analysis of spin-spin coupling patterns.

Table 1: Predicted ¹H NMR Data for 2-Amino-5-ethylbenzene-1-sulfonamide (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6d1HH-6
~7.2dd1HH-4
~6.8d1HH-3
~7.1s (br)2HSO₂NH₂
~5.0s (br)2HAr-NH₂
~2.5q2H-CH₂-
~1.1t3H-CH₃

Rationale behind Predictions:

  • Aromatic Protons: The amino group is a strong electron-donating group, causing a significant upfield shift (to lower ppm) of the ortho and para protons. The sulfonamide group is an electron-withdrawing group, causing a downfield shift (to higher ppm) of the ortho and para protons. The combined effects of these groups and the ethyl group determine the final chemical shifts of the aromatic protons.

  • Amine and Sulfonamide Protons: The protons of the primary amine and the sulfonamide group are exchangeable and often appear as broad singlets. Their chemical shifts can vary with solvent, concentration, and temperature.

  • Ethyl Group Protons: The ethyl group will exhibit a quartet for the methylene (-CH₂) protons due to coupling with the methyl (-CH₃) protons, and a triplet for the methyl protons due to coupling with the methylene protons.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is based on established substituent chemical shift effects on the benzene ring.

Table 2: Predicted ¹³C NMR Data for 2-Amino-5-ethylbenzene-1-sulfonamide (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~148C-2 (C-NH₂)
~140C-5 (C-ethyl)
~132C-1 (C-SO₂NH₂)
~129C-4
~118C-6
~115C-3
~28-CH₂-
~16-CH₃

Rationale behind Predictions:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the strongly electron-donating amino group (C-2) will be significantly shielded (shifted upfield), while the carbon attached to the electron-withdrawing sulfonamide group (C-1) will be deshielded (shifted downfield).

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Place sample in NMR spectrometer (e.g., 400 MHz) transfer->instrument shim Shim the magnetic field instrument->shim acquire_H Acquire ¹H spectrum shim->acquire_H acquire_C Acquire ¹³C spectrum acquire_H->acquire_C ft Fourier Transform acquire_C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking integrate->peak_pick

Caption: General workflow for NMR data acquisition and processing.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-5-ethylbenzene-1-sulfonamide in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Following this, acquire the ¹³C NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 2-Amino-5-ethylbenzene-1-sulfonamide will be dominated by the characteristic absorption bands of the amine, sulfonamide, and aromatic moieties.

Table 3: Predicted IR Absorption Bands for 2-Amino-5-ethylbenzene-1-sulfonamide

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (asymmetric and symmetric) of -NH₂ and -SO₂NH₂
3100-3000MediumAromatic C-H stretching
2970-2850MediumAliphatic C-H stretching of the ethyl group
~1620MediumN-H bending of the primary amine
1600, 1500Medium-StrongC=C stretching of the aromatic ring
~1330StrongAsymmetric S=O stretching of the sulfonamide
~1150StrongSymmetric S=O stretching of the sulfonamide
~900MediumS-N stretching
850-800StrongC-H out-of-plane bending (aromatic substitution pattern)

Rationale behind Predictions:

  • The N-H stretching region will likely show multiple overlapping broad peaks due to the presence of two different -NH₂ groups.

  • The strong absorptions for the S=O stretches are highly characteristic of the sulfonamide group.[1]

  • The pattern of the C-H out-of-plane bending bands in the fingerprint region can provide information about the substitution pattern of the benzene ring.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

G start Start place_sample Place a small amount of solid sample on the ATR crystal start->place_sample apply_pressure Apply pressure with the anvil place_sample->apply_pressure collect_bkg Collect a background spectrum apply_pressure->collect_bkg collect_sample Collect the sample spectrum collect_bkg->collect_sample clean Clean the ATR crystal collect_sample->clean end End clean->end

Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR spectroscopy.

  • Sample Preparation: A small amount of the solid 2-Amino-5-ethylbenzene-1-sulfonamide is placed directly onto the ATR crystal.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

The predicted mass spectrum for 2-Amino-5-ethylbenzene-1-sulfonamide is based on the expected fragmentation pathways for aromatic sulfonamides.

  • Molecular Ion (M⁺): The molecular weight of 2-Amino-5-ethylbenzene-1-sulfonamide (C₈H₁₂N₂O₂S) is 200.26 g/mol . The molecular ion peak [M]⁺ is expected at m/z 200.

  • Key Fragmentation Pathways:

    • Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of 64. This would result in a fragment ion at m/z 136.

    • Benzylic Cleavage: Cleavage of the bond between the ethyl group and the aromatic ring can lead to the loss of a methyl radical (•CH₃, mass 15) to form a fragment at m/z 185.

    • Cleavage of the Sulfonamide Group: Fragmentation can also occur within the sulfonamide group, leading to the loss of •NH₂ (mass 16) or the entire SO₂NH₂ group.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Amino-5-ethylbenzene-1-sulfonamide

m/zProposed Fragment
200[M]⁺ (Molecular Ion)
185[M - CH₃]⁺
136[M - SO₂]⁺
106[C₇H₈N]⁺
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

G cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection introduce Introduce a small amount of sample into the ion source ionize Bombard the sample with high-energy electrons (e.g., 70 eV) introduce->ionize separate Separate ions based on their mass-to-charge (m/z) ratio ionize->separate detect Detect the abundance of each ion separate->detect

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection: A detector measures the abundance of each ion, and the data is presented as a mass spectrum.

Synthesis of 2-Amino-5-ethylbenzene-1-sulfonamide

While this guide focuses on spectroscopic characterization, a plausible synthetic route is essential for obtaining the compound for analysis. A common method for the synthesis of aromatic sulfonamides involves the chlorosulfonation of an appropriately substituted aromatic compound, followed by amination.[2]

A potential synthetic route for 2-Amino-5-ethylbenzene-1-sulfonamide could start from 4-ethylaniline. The amino group would first need to be protected, for example, by acetylation, to prevent it from reacting during the subsequent chlorosulfonation step. The protected compound would then be reacted with chlorosulfonic acid to introduce the sulfonyl chloride group ortho to the protected amino group. Finally, amination of the sulfonyl chloride followed by deprotection of the amino group would yield the desired product.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for 2-Amino-5-ethylbenzene-1-sulfonamide. By integrating data from analogous compounds with fundamental spectroscopic principles, a comprehensive spectral profile has been constructed. The predicted ¹H and ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of sulfonamide-based compounds. While experimental verification is the ultimate standard, this guide serves as a robust starting point for the structural elucidation and quality control of 2-Amino-5-ethylbenzene-1-sulfonamide and related molecules.

References

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (2012). Vogel's Textbook of Practical Organic Chemistry.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.
  • NIST Chemistry WebBook. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzenamine, 4-ethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Google Patents. (n.d.). Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • B. M. Trost, I. Fleming, (Eds.), Comprehensive Organic Synthesis, Pergamon Press, Oxford (1991).
  • Z. Rappoport, (Ed.), The Chemistry of Sulphonic Acids, Esters and their Derivatives, John Wiley & Sons, Chichester (1991).
  • J. N. Baxter, J. Cymerman-Craig, J. B. Willis, The infrared spectra of some sulphonamides, J. Chem. Soc., 1955, 669.
  • G. Socrates, Infrared and Raman Characteristic Group Frequencies: Tables and Charts, John Wiley & Sons (2001).
  • H. Budzikiewicz, C. Djerassi, D. H. Williams, Mass Spectrometry of Organic Compounds, Holden-Day (1967).
  • E. Pretsch, P. Bühlmann, M.
  • R. M. Silverstein, F. X. Webster, D. J. Kiemle, Spectrometric Identification of Organic Compounds, Wiley (2005).
  • D. H. Williams, I. Fleming, Spectroscopic Methods in Organic Chemistry, McGraw-Hill (2007).
  • Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.

Sources

Protocols & Analytical Methods

Method

using 2-Amino-5-ethylbenzene-1-sulfonamide as a chemical intermediate in drug discovery

Application Note: 2-Amino-5-ethylbenzene-1-sulfonamide as a Privileged Scaffold in Drug Discovery Abstract This technical guide details the utility of 2-Amino-5-ethylbenzene-1-sulfonamide (CAS: 80596-36-7, also known as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-5-ethylbenzene-1-sulfonamide as a Privileged Scaffold in Drug Discovery

Abstract

This technical guide details the utility of 2-Amino-5-ethylbenzene-1-sulfonamide (CAS: 80596-36-7, also known as 4-ethyl-2-sulfamoylaniline) as a versatile chemical intermediate.[1] While the parent 2-aminobenzenesulfonamide is a common building block, the 5-ethyl variant offers a critical strategic advantage: the ethyl group provides a lipophilic handle (


 modulation) without introducing excessive steric bulk.[1] This guide focuses on its application in Fragment-Based Drug Discovery (FBDD), specifically for synthesizing cyclic sultams  (1,2,4-benzothiadiazine-1,1-dioxides) and carbonic anhydrase (CA) inhibitors .[1]

Synthetic Versatility & Strategic Value[1]

The core value of 2-Amino-5-ethylbenzene-1-sulfonamide lies in its orthogonal reactivity .[1] It possesses three distinct functional handles:

  • Nucleophilic Aniline (-NH₂): Ready for acylation, alkylation, or reductive amination.[1]

  • Sulfonamide (-SO₂NH₂): Acts as a Zinc-Binding Group (ZBG) or a weak acid (

    
    ) for salt formation.[1]
    
  • 5-Ethyl Substituent: A hydrophobic anchor that improves permeability and fills lipophilic pockets in target enzymes (e.g., hCA II, hCA IX) [1].

The "Ortho-Effect" in Heterocyclic Synthesis

The proximity of the amino and sulfonamide groups (positions 1 and 2) predisposes this molecule to intramolecular cyclization. This is the primary route to benzothiadiazines (sultams), a class of heterocycles with potent antiviral (HCV, RSV) and diuretic properties (e.g., Chlorothiazide analogs) [2].

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this intermediate.

SyntheticPathways Core 2-Amino-5-ethylbenzene- 1-sulfonamide Orthoester Reagent: Orthoesters (R-C(OR)3) Core->Orthoester Cyclocondensation Isocyanate Reagent: Isocyanates (R-N=C=O) Core->Isocyanate Nucleophilic Addn Nitrite Reagent: NaNO2/HCl Core->Nitrite Diazotization Sultam 1,2,4-Benzothiadiazine- 1,1-dioxides (Bioactive Sultams) Orthoester->Sultam Reflux/Acid Cat. Urea Sulfamoylphenyl Ureas (SLC-0111 Analogs) Isocyanate->Urea RT/Acetone Azide Sulfamoyl Azides (Click Chemistry Precursors) Nitrite->Azide Sandmeyer

Figure 1: Divergent synthesis tree showing the transformation of the 5-ethyl scaffold into three major medicinal chemistry classes: Sultams, Ureas, and Azides.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Ethyl-1,2,4-benzothiadiazine-1,1-dioxides (Sultam Formation)

Application: Synthesis of diuretics or ATP-sensitive potassium channel openers.[1] Mechanism: Acid-catalyzed condensation of the aniline with an orthoester, followed by intramolecular nucleophilic attack by the sulfonamide nitrogen.

Materials:

  • 2-Amino-5-ethylbenzene-1-sulfonamide (1.0 eq)[1]

  • Triethyl orthoformate (or substituted orthoester) (3.0 eq)[1]

  • Sulfamic acid (Catalyst, 10 mol%)[1]

  • Solvent: Methanol or Ethanol (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Amino-5-ethylbenzene-1-sulfonamide (200 mg, 1.0 mmol) in anhydrous methanol (5 mL).

  • Addition: Add triethyl orthoformate (0.5 mL, 3.0 mmol). Add sulfamic acid (10 mg, 0.1 mmol) as a solid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting aniline (
    
    
    
    ) should disappear, and a less polar product (
    
    
    ) should appear.
  • Work-up: Cool the reaction to room temperature. The product often precipitates upon cooling.

    • If precipitate forms: Filter the solid, wash with cold methanol (2 x 2 mL), and dry under vacuum.

    • If no precipitate:[1] Concentrate the solvent in vacuo. Recrystallize the residue from EtOH/Hexane.

  • Validation:

    • Yield: Expect 75–85%.

    • 1H NMR (DMSO-d6): Look for the disappearance of the aniline -NH₂ signal (approx. 5–6 ppm) and the appearance of the CH=N proton (s, 1H) around 8.0–8.5 ppm.[1]

Protocol B: Synthesis of Sulfamoyl-Ureas (Carbonic Anhydrase Inhibitors)

Application: Targeting hypoxic tumors (hCA IX inhibition). The urea linker provides flexibility, while the sulfonamide binds the Zinc ion [3].

Materials:

  • 2-Amino-5-ethylbenzene-1-sulfonamide (1.0 eq)[1]

  • 4-Fluorophenyl isocyanate (Example derivatizing agent) (1.1 eq)

  • Solvent: Acetonitrile (MeCN) or Acetone (Dry)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the scaffold (1.0 mmol) in dry MeCN (10 mL) at room temperature.

  • Coupling: Add the isocyanate (1.1 mmol) dropwise over 5 minutes.

  • Reaction: Stir at room temperature for 12 hours. A white precipitate (the urea) typically forms.

  • Purification: Filter the precipitate. Wash the cake with cold MeCN (2 x 5 mL) to remove unreacted isocyanate.

  • Validation:

    • MS (ESI-): Check for

      
       peak corresponding to the urea adduct.[1]
      
    • Mechanism Check: The sulfonamide -NH₂ is much less nucleophilic than the aniline -NH₂.[1] Under these conditions, reaction occurs exclusively at the aniline position (N-1), leaving the sulfonamide (ZBG) free to interact with the enzyme.

Physicochemical Properties & Handling

Table 1: Key Properties of 2-Amino-5-ethylbenzene-1-sulfonamide

PropertyValue / DescriptionRelevance
Molecular Weight 200.26 g/mol Fragment-like (Rule of 3 compliant).[1]
LogP (Calc) ~1.2Ideal lipophilicity for oral bioavailability; the ethyl group adds ~0.5 log units vs. the methyl analog.
pKa (Sulfonamide) ~10.1Weakly acidic; forms water-soluble sodium salts at pH > 11.[1]
Solubility DMSO, MeOH, AcetoneLimited solubility in water; requires co-solvent for biological assays.
Appearance Off-white to beige crystalline solidDiscoloration indicates oxidation of the aniline amine.

Safety & Handling (SDS Summary):

  • Hazards: Skin and eye irritant (H315, H319).[3] Specific target organ toxicity (respiratory irritation).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store at room temperature, protected from light. The aniline group is sensitive to photo-oxidation.

Mechanism of Action: Carbonic Anhydrase Inhibition[3][5][6]

The 5-ethyl group plays a specific role in the structure-activity relationship (SAR) of Carbonic Anhydrase inhibition.

CA_Inhibition Drug 5-Ethyl-Benzenesulfonamide (Ligand) Zn Zn(II) Ion (Active Site) Drug->Zn Coordination Bond (Sulfonamide N) Pocket Hydrophobic Pocket (Val121, Leu198) Drug->Pocket Van der Waals (Ethyl Group) Inhibition Displacement of Zinc-bound Water Zn->Inhibition Pocket->Inhibition Stabilizes Binding

Figure 2: Binding mechanism.[1] The sulfonamide coordinates the catalytic Zinc, while the 5-ethyl group engages in hydrophobic interactions with residues (e.g., Val121 in hCA II) lining the active site cavity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181.

  • Goya, P., et al. (1986). Fused 1,2,4-thiadiazines: Synthesis and biological activity. Heterocycles, 24(12), 3451.

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740.[1]

  • Smith, P. A. S. (1946). The preparation of some substituted 1,2,4-benzothiadiazine-1,1-dioxides. Journal of Organic Chemistry, 11(6).

Sources

Application

experimental protocol for carbonic anhydrase inhibition assay with sulfonamides

Topic: Kinetic Profiling of Sulfonamide Inhibitors against Carbonic Anhydrase: Stopped-Flow & Esterase Protocols Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Enzymologists, and Drug Disc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Profiling of Sulfonamide Inhibitors against Carbonic Anhydrase: Stopped-Flow & Esterase Protocols Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Enzymologists, and Drug Discovery Scientists

Introduction: The Zinc-Binder’s Paradigm

Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


).[1] In drug development, particularly for glaucoma, epilepsy, and hypoxic tumors (targeting hCA IX/XII), sulfonamides remain the primary pharmacophore.

However, accurately determining the inhibition constant (


) for high-affinity sulfonamides requires precise kinetic handling. Standard steady-state assays often fail due to the enzyme's extreme catalytic turnover (

).

This guide details two protocols:

  • Stopped-Flow

    
     Hydration Assay:  The "Gold Standard" for determining physiological 
    
    
    
    values.
  • Esterase (p-NPA) Assay: A high-throughput screening (HTS) method for preliminary ranking.

Mechanism of Action

Sulfonamides act as zinc-binders.[2] The sulfonamide moiety (


) ionizes to its anion (

) and coordinates directly to the

ion in the active site, displacing the catalytic zinc-bound hydroxide/water. This "locks" the enzyme in an inactive state, preventing the nucleophilic attack on

.
Figure 1: Competitive Inhibition Mechanism

CA_Mechanism Zn Active Site Zn(II) H2O H2O / OH- Zn->H2O Native State Inactive Inactive E-I Complex (Tetrahedral Adduct) Zn->Inactive Inhibition CO2 CO2 (Substrate) H2O->CO2 Nucleophilic Attack Sulf Sulfonamide (R-SO2NH-) H2O->Sulf displaced by HCO3 HCO3- + H+ CO2->HCO3 Catalysis (k_cat ~ 10^6 /s) Sulf->Zn Displacement

Caption: Sulfonamide anions displace the zinc-bound catalytic water, sterically and electrostatically blocking CO2 entry.

Protocol A: Stopped-Flow CO_2 Hydration Assay (Gold Standard)

Objective: Determine the inhibition constant (


) under physiological catalysis conditions.
Principle:  The reaction is monitored spectrophotometrically by the acidification of the medium (indicator color change) as 

is hydrated to carbonic acid. Because the reaction completes in milliseconds, a stopped-flow apparatus is required.
Reagents & Preparation[1]
ComponentConcentration / DescriptionRole
Buffer 20 mM HEPES, pH 7.5Maintains physiological pH.
Ionic Strength 20 mM

Critical: Do NOT use Chlorides (NaCl).

is a weak inhibitor of CA and will skew kinetics.
Indicator 0.2 mM Phenol RedpH sensor.[3] Transitions from Red (Basic) to Yellow (Acidic). Monitor at 557 nm .[3]
Substrate

-Saturated Water
Bubble pure

into ddH2O for 30 min at 25°C. (~33 mM

).
Enzyme hCA (I, II, IX, etc.)Recombinant or Bovine (bCA II). Final conc: 5–10 nM.
Inhibitor Sulfonamide StockDissolve in DMSO (keep final DMSO <1%).
Experimental Workflow
Figure 2: Stopped-Flow Injection Logic

StoppedFlow cluster_0 Syringe A (Enzyme + Inhibitor) cluster_1 Syringe B (Substrate + Indicator) E Enzyme (10-20 nM) Incubate Incubate 15 min (Allow E-I Equilibrium) E->Incubate I Inhibitor (Dilution Series) I->Incubate Mix Rapid Mixing Chamber (Dead time < 2ms) Incubate->Mix Sub CO2 Saturated Water Sub->Mix Ind Phenol Red (0.2 mM) Ind->Mix Detect Absorbance Decay (557 nm) Mix->Detect Data Calculate Initial Rate (v) Detect->Data

Caption: Split-syringe setup ensures the Enzyme-Inhibitor complex is pre-formed before encountering the substrate.

Step-by-Step Procedure
  • Preparation of Syringe A (Enzyme-Inhibitor):

    • Mix Enzyme (final 10 nM) with varying concentrations of sulfonamide (

      
       M to 
      
      
      
      M).
    • Incubation: Allow to stand for 15 minutes at Room Temp. Why? Sulfonamides are "slow-binding" inhibitors; equilibrium must be reached before substrate addition.

  • Preparation of Syringe B (Substrate):

    • Mix Buffer (HEPES/Sulfate) + Phenol Red +

      
       saturated water.
      
  • The Shot:

    • Inject equal volumes of A and B into the mixing chamber (Applied Photophysics SX.18 or similar).

    • Temperature: Maintain strict 25°C.

  • Data Acquisition:

    • Monitor Absorbance drop at 557 nm over 0.5 – 1.0 seconds.

    • Perform 6–10 repeats per inhibitor concentration.

Data Analysis (The Self-Validating Step)

To ensure accuracy, you must subtract the uncatalyzed rate.

  • Measure Uncatalyzed Rate (

    
    ):  Run Syringe A with Buffer only (no enzyme). 
    
    
    
    hydrates spontaneously, albeit slowly.
  • Calculate Observed Activity:

    
    
    
  • Determine

    
    :  Plot % Activity vs. log[Inhibitor].
    
  • Calculate

    
     (Cheng-Prusoff): 
    
    
    
    
    • Note: For CA II,

      
       for 
      
      
      
      is approx 10-12 mM.

Protocol B: Esterase Activity Assay (HTS Alternative)

Objective: Rapid screening of large libraries. Principle: CA can hydrolyze esters (pseudo-activity).[4] p-Nitrophenyl Acetate (p-NPA) is hydrolyzed to p-Nitrophenol (Yellow, 405 nm).[4] Limitations:


 values obtained here are apparent and may differ from physiological values due to the different binding mode of the ester substrate compared to 

.
Reagents[1][5]
  • Substrate: 3 mM p-NPA (Dissolve in Acetonitrile first, then dilute in buffer).

  • Buffer: 50 mM Tris-Sulfate, pH 7.6.

  • Enzyme: 0.5 – 1.0

    
    M (Higher concentration needed than stopped-flow).
    
96-Well Plate Protocol
  • Plating: Add 140

    
    L Buffer + 20 
    
    
    
    L Enzyme + 20
    
    
    L Inhibitor (in DMSO) to wells.
  • Incubation: 15 mins at 25°C.

  • Initiation: Add 20

    
    L p-NPA substrate solution.
    
  • Read: Kinetic read at 405 nm for 15–30 minutes.

  • Control: Include an Acetazolamide positive control (

    
     nM).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Rate Uncatalyzed hydration or spontaneous hydrolysis (p-NPA).Always run a "No Enzyme" control and subtract this slope from all data points.
Inconsistent

Chloride contamination.Switch to Sulfate or Phosphate buffers.

interferes with Zn binding.
Precipitation Inhibitor insolubility.Ensure DMSO < 1% final. Check compound solubility in buffer before assay.
No Inhibition Insufficient Incubation.Sulfonamides require 10-15 min pre-incubation with the enzyme to displace the Zn-bound water.

References

  • Khalifah, R. G. (1971).[5][6][7][8] The carbon dioxide hydration activity of carbonic anhydrase.[4][1][3][9][5][6][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[5][7]

  • Supuran, C. T., Scozzafava, A., & Casini, A. (2003). Carbonic anhydrase inhibitors. Medicinal Research Reviews, 23(5), 535-558.

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468.

  • BenchChem. (n.d.). Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols.

Sources

Method

methods for creating a library of 2-Amino-5-ethylbenzene-1-sulfonamide derivatives

Executive Summary & Biological Rationale This application note details the protocol for generating a focused library of 2-Amino-5-ethylbenzene-1-sulfonamide derivatives. This specific scaffold is a privileged structure i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Rationale

This application note details the protocol for generating a focused library of 2-Amino-5-ethylbenzene-1-sulfonamide derivatives. This specific scaffold is a privileged structure in medicinal chemistry, serving as a homolog to the classical "orthanilamide" core.

Why this scaffold?

  • Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide moiety (

    
    ) is a critical zinc-binding group (ZBG) for CA inhibition. The 5-ethyl group introduces a lipophilic handle (
    
    
    
    effect) that modulates blood-brain barrier (BBB) penetration and isoform selectivity (e.g., hCA II vs. hCA IX).
  • Cyclization Potential: The ortho-amino group allows for rapid cyclization into 1,2,4-benzothiadiazine-1,1-dioxides (diuretic class) or sultams , expanding the chemical space from linear to fused-heterocyclic structures.

This guide adopts a Divergent Parallel Synthesis strategy, utilizing a "Make-then-Diversify" approach to ensure high purity and rapid SAR (Structure-Activity Relationship) exploration.

Core Scaffold Synthesis (The "Make" Phase)

Since 2-Amino-5-ethylbenzene-1-sulfonamide is not a standard commodity chemical, it must be synthesized from 4-ethylaniline . This protocol is optimized for gram-scale production to feed the library generation.

Reaction Scheme (Logic Flow)
  • Protection: Acetylation of 4-ethylaniline prevents polymerization during chlorosulfonation.

  • Electrophilic Substitution: Chlorosulfonic acid introduces the sulfonyl group ortho to the acetamido group (strong director).

  • Ammonolysis: Conversion of sulfonyl chloride to sulfonamide.

  • Deprotection: Acidic hydrolysis yields the free amine.

CoreSynthesis Start 4-Ethylaniline (Precursor) Step1 Acetylation (Ac2O, AcOH) Start->Step1 Inter1 4-Ethylacetanilide Step1->Inter1 Step2 Chlorosulfonation (ClSO3H, 0°C to 60°C) Inter1->Step2 Inter1->Step2 Ortho-direction Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 Step3 Ammonolysis (NH4OH, 0°C) Inter2->Step3 Step4 Hydrolysis (HCl, Reflux) Step3->Step4 Final 2-Amino-5-ethylbenzene- 1-sulfonamide (Core Scaffold) Step4->Final

Caption: Figure 1. Four-step synthetic pathway to the core scaffold from 4-ethylaniline.

Protocol 1: Core Synthesis
  • Reagents: 4-Ethylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Chlorosulfonic acid (5.0 eq), Ammonium Hydroxide (28%), 6M HCl.

  • Critical Step: During chlorosulfonation, add the acetanilide portion-wise to the acid at 0°C to control the exotherm. Heat to 60°C for 2 hours to drive conversion.

  • Yield Expectation: 65-75% overall yield.

  • QC Check:

    
     must show two singlets for 
    
    
    
    (amine) and
    
    
    (sulfonamide) and the disappearance of the acetyl methyl peak.

Library Generation (The "Diversify" Phase)

We recommend a 96-well block solution-phase synthesis utilizing scavenger resins for purification. This avoids the kinetics issues of solid-phase synthesis while maintaining high throughput.

Diversity Points:

  • R1 (N-Acylation/Sulfonylation): Targets the 2-amino group.[1]

  • R2 (Cyclization): Targets both 2-amino and 1-sulfonamide nitrogens.

Workflow Diagram

LibraryWorkflow Scaffold Core Scaffold (2-Amino-5-ethyl...) Split Split into 3 Sub-Libraries Scaffold->Split LibA Library A: Amides (R-COCl / R-COOH) Split->LibA LibB Library B: Sulfonamides (R-SO2Cl) Split->LibB LibC Library C: Ureas (R-NCO) Split->LibC Purification Purification Strategy: Polymer-Supported Scavengers LibA->Purification Scavenge excess amine/acid LibB->Purification Scavenge HCl LibC->Purification Scavenge isocyanate

Caption: Figure 2. Divergent parallel synthesis workflow for three distinct derivative classes.

Protocol 2: Parallel Synthesis in 96-Well Blocks

General Setup:

  • Vessel: 2 mL deep-well polypropylene plates.

  • Solvent: Anhydrous DMF or DMA (high solubility of sulfonamides).

  • Concentration: 0.1 M.[2]

Sub-Library A: Amide Derivatives (Acylation) Target: Selective acylation of the aniline


 without affecting the sulfonamide.
  • Dispense: 100 µL of Core Scaffold (0.1 M in DMF) into wells.

  • Add Base: 20 µL DIPEA (3.0 eq).

  • Add Reagent: 100 µL of diverse Acid Chlorides (1.1 eq in DCM).

    • Note: If using Carboxylic Acids, pre-activate with HATU/HOAt for 15 mins before addition.

  • Incubate: Shake at RT for 12 hours.

  • Quench/Purify: Add PS-Trisamine resin (3.0 eq) to scavenge excess acid chloride. Shake for 4 hours. Filter.

Sub-Library B: Urea Derivatives Target: Reaction with Isocyanates.

  • Dispense: 100 µL of Core Scaffold (0.1 M in THF/DMF).

  • Add Reagent: 100 µL of diverse Isocyanates (1.05 eq).

  • Incubate: 60°C for 4 hours (Urea formation is slower with electron-deficient anilines).

  • Purify: Add PS-Isocyanate resin (to scavenge nucleophiles? No, use PS-Trisamine to scavenge excess isocyanate).

Sub-Library C: Benzothiadiazine Cyclization (Advanced) Target: Fused heterocyclic systems.[2]

  • Reagent: Orthoformate (HC(OEt)3) or Aldehydes.

  • Conditions: Reflux in EtOH with catalytic p-TsOH.

  • Result: Formation of 1,2,4-benzothiadiazine-1,1-dioxides.

Data Presentation & Analysis

Reaction Optimization Table

Use this table to troubleshoot low yields during the core synthesis or library validation.

ParameterRecommended ConditionWhy? (Causality)
Solvent DMF or DMASulfonamides have poor solubility in DCM/Ether.
Base Pyridine or DIPEAPyridine acts as both solvent and acid scavenger; prevents sulfonamide deprotonation.
Temperature 0°C

RT
Controls exotherm of acid chlorides; prevents bis-acylation.
Stoichiometry 1.1 eq ElectrophileSlight excess ensures conversion; larger excess complicates purification.
Quality Control (QC)
  • LC-MS: Method:

    
     Column, Water/Acetonitrile (+0.1% Formic Acid).
    
    • Pass Criteria: Purity > 85% (UV 254 nm).

    • Mass Check: Look for

      
       and characteristic sulfonamide fragmentation.
      
  • Zinc Binding Assay (Optional): If targeting CA, screen crude library against hCA II using a colorimetric esterase assay (p-nitrophenyl acetate hydrolysis).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both families of enzymes. Journal of Medicinal Chemistry, 43(20), 3677-3687. Link

  • BenchChem Protocols. (2025). General Protocol for the Synthesis of Sulfonamides. BenchChem Application Notes. Link

  • Gao, Y., et al. (2018). Recent advances in the synthesis of benzothiadiazine derivatives. Organic & Biomolecular Chemistry, 16, 3881-3896. Link

Sources

Application

Protocol for the Evaluation of Antimicrobial Activity in Novel Sulfonamide Derivatives

Application Note: AN-SULF-2026 Introduction & Mechanistic Basis[1][2] Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS) .[1] They mimic para-aminobenzoi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SULF-2026

Introduction & Mechanistic Basis[1][2]

Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS) .[1] They mimic para-aminobenzoic acid (PABA), preventing the formation of dihydropteroic acid, a precursor to folate. Because bacteria must synthesize folate de novo (unlike mammals, who ingest it), this pathway offers high selectivity.

However, testing novel sulfonamides requires navigating the "Thymidine Trap." Sulfonamides do not directly kill bacteria; they starve them of folate, which halts DNA synthesis. If the culture medium contains exogenous thymidine or thymine, bacteria can utilize the "salvage pathway," bypassing the sulfonamide blockade and resulting in false resistance in vitro.

Mechanism of Action Pathway

The following diagram illustrates the folate synthesis pathway and the specific intervention point of sulfonamides, highlighting the salvage pathway risk.

FolatePathway PABA PABA (Para-aminobenzoic acid) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Sulfonamide NOVEL SULFONAMIDE (Competitive Inhibitor) Sulfonamide->DHPS  BLOCKS DHP Dihydropteroic Acid DHPS->DHP Folate Tetrahydrofolate DHP->Folate DNA DNA/RNA Synthesis (Bacterial Growth) Folate->DNA Thymidine Exogenous Thymidine (From Improper Media) Salvage Salvage Pathway Thymidine->Salvage Salvage->DNA  Bypasses Inhibition

Figure 1: Mechanism of Action and the Thymidine Salvage Pathway risk in in vitro testing.

Pre-Analytical Phase: Critical Controls

Compound Solubility & Stock Preparation

Novel sulfonamides often exhibit poor water solubility and may be acidic (pKa ~10).

  • Primary Solvent: Dimethyl sulfoxide (DMSO).[2]

  • Alternative: 0.1 M NaOH (if compound is a sodium salt or highly acidic).

  • Protocol: Prepare a 10 mg/mL stock solution in 100% DMSO.

  • Verification: Ensure no precipitation occurs upon dilution into the assay media. The final DMSO concentration in the assay well must be ≤ 1% (v/v) to avoid intrinsic toxicity to sensitive bacteria.

Media Selection (The Thymidine Check)

CRITICAL: Standard Mueller-Hinton Broth (MHB) may contain antagonistic levels of thymidine.

  • Required Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) labeled "Low Thymidine" or MHB supplemented with lysed horse blood (2-5%) which contains thymidine phosphorylase (an enzyme that degrades thymidine).

  • Validation Step: Before testing novel compounds, quality control the media using Enterococcus faecalis ATCC 29212 and a Sulfamethoxazole/Trimethoprim (SXT) disk or standard.

    • Pass Criteria: MIC for SXT must fall within CLSI ranges (typically ≤ 0.5/9.5 µg/mL). If MIC is elevated, the media is invalid.

Primary Protocol: Broth Microdilution (MIC)[5]

This protocol follows CLSI M07 standards, adapted for sulfonamide "trailing endpoints."

Experimental Setup
  • Format: 96-well sterile polystyrene microplates (U-bottom).

  • Inoculum:

    
     CFU/mL.[3]
    
  • Range: Test from 256 µg/mL down to 0.5 µg/mL (doubling dilutions).

Step-by-Step Workflow
  • Media Dispensing: Add 100 µL of CAMHB to columns 2–12 of the 96-well plate.

  • Compound Addition: Add 200 µL of the novel sulfonamide (at 2x the highest desired concentration, e.g., 512 µg/mL) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2. Mix by pipetting up and down 3 times. Repeat across to column 10.[4] Discard the final 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Inoculum Prep: Direct colony suspension of log-phase bacteria to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:150 in CAMHB to reach 
    
    
    
    CFU/mL.
  • Inoculation: Add 100 µL of the diluted inoculum to wells 1–11.

    • Final Volume: 200 µL/well.

    • Final Inoculum:

      
       CFU/mL.[3]
      
    • Final Compound: 256 µg/mL to 0.5 µg/mL.

  • Incubation: Seal with gas-permeable film. Incubate at 35 ± 2°C for 16–20 hours (24 hours for Staphylococcus spp.).

Data Interpretation (The Trailing Endpoint)

Sulfonamides are bacteriostatic. You may see a "haze" or "button" of growth that diminishes gradually rather than a clear cutoff.

  • Reading Rule: The MIC is the lowest concentration that inhibits ≥ 80% of visible growth compared to the growth control. Do not disregard slight haze.

MIC_Workflow Stock Stock Prep (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Incubate Incubation (35°C, 16-20h) Dilution->Incubate Inoculum Inoculum (5x10^5 CFU/mL) Inoculum->Dilution Add Bacteria Read Read MIC (80% Inhibition) Incubate->Read

Figure 2: Broth Microdilution Workflow for Sulfonamides.

Secondary Protocol: Synergism (Checkerboard Assay)[5][7]

Sulfonamides are rarely used as monotherapy. Testing synergy with Trimethoprim (TMP) is essential to validate clinical potential.

Plate Layout
  • Y-Axis (Rows A-H): Novel Sulfonamide (Serial dilution, e.g., 64 to 0 µg/mL).

  • X-Axis (Cols 1-8): Trimethoprim (Serial dilution, e.g., 8 to 0 µg/mL).

Calculation: Fractional Inhibitory Concentration (FIC) Index

For each well showing inhibition, calculate the FIC Index (


):


Interpretation Table
FIC Index ValueInterpretationClinical Relevance
≤ 0.5 Synergy Highly desirable; indicates bactericidal potential.
> 0.5 to 1.0 AdditiveAcceptable, but no mechanistic advantage.
> 1.0 to 4.0 IndifferentNo interaction.
> 4.0 AntagonismFail. Drug interferes with partner.

Safety & Selectivity: Cytotoxicity Assay

To ensure the novel sulfonamide targets bacterial DHPS and not mammalian cells, a Selectivity Index (SI) must be established.

  • Cell Lines: HEK293 (Human Embryonic Kidney) or HepG2 (Liver).

  • Reagent: MTT or Resazurin (Alamar Blue).

  • Protocol Summary:

    • Seed cells (

      
      /well) and incubate 24h.
      
    • Treat with sulfonamide gradients (same range as MIC). Incubate 24h.

    • Add MTT reagent; incubate 4h. Dissolve formazan crystals.

    • Measure Absorbance (570 nm). Calculate

      
       (concentration killing 50% of cells).
      
  • Calculation:

    
    
    
    • Target: SI > 10 (Ideally > 100).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[5][6] Reading guide for broth microdilution. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing / Checkerboard Assay Protocol. [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. [Link]

Sources

Method

Application Note: A Robust HPLC-MS Method for the Quantification of 2-Amino-5-ethylbenzene-1-sulfonamide

Abstract This application note details a comprehensive and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the accurate and precise quantification of 2-Amino-5-ethylbenzene-1-sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the accurate and precise quantification of 2-Amino-5-ethylbenzene-1-sulfonamide. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in various matrices. The methodology encompasses a systematic approach to method development, including the rationale for chromatographic and mass spectrometric parameter selection. Furthermore, a detailed validation protocol is presented, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1]

Introduction

2-Amino-5-ethylbenzene-1-sulfonamide is a sulfonamide compound of interest in pharmaceutical research and development. Sulfonamides are a class of synthetic antimicrobial agents that have been widely used in veterinary and human medicine.[2] Accurate and sensitive quantification of these compounds is crucial for pharmacokinetic studies, metabolism research, and quality control of pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become the preferred technique for the quantitative analysis of drugs and their metabolites in biological and pharmaceutical matrices due to its high selectivity, sensitivity, and speed.[3][4] This application note provides a step-by-step guide for the development and validation of a robust HPLC-MS method for 2-Amino-5-ethylbenzene-1-sulfonamide.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

Table 1: Physicochemical Properties of 2-Amino-5-ethylbenzene-1-sulfonamide

PropertyValueSource
Molecular FormulaC8H12N2O2S[5]
Molecular Weight200.26 g/mol [5]
AppearanceWhite to off-white crystalline powder[5]
Melting Point130-135°C[5]
pKa (Acidic Apparent)~2.93
pKa (Basic Apparent)~3.11
LogKow (Octanol-Water Partition Coefficient)~ -0.163
Water SolubilitySoluble[5]

Note: Some properties are for structurally similar compounds and should be considered as estimates.

The presence of both an acidic sulfonamide group and a basic amino group, along with its moderate polarity (indicated by the LogKow), suggests that reversed-phase HPLC will be a suitable separation technique.

Experimental Design and Rationale

The development of this HPLC-MS method was guided by a systematic approach to optimize each stage of the analytical process, from sample preparation to data acquisition.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. For this method, a straightforward protein precipitation followed by filtration is recommended for plasma or serum samples, offering a balance of simplicity and efficiency. For more complex matrices, Solid-Phase Extraction (SPE) may be necessary to achieve the required level of cleanliness.[6]

Rationale: Protein precipitation with a solvent like acetonitrile is a rapid and effective way to remove the majority of proteins from biological samples, which can interfere with the chromatographic separation and ionize in the mass spectrometer.

Liquid Chromatography

The chromatographic separation was optimized to achieve a sharp, symmetrical peak for 2-Amino-5-ethylbenzene-1-sulfonamide with a reasonable retention time, ensuring separation from potential matrix components.

Table 2: Optimized HPLC Parameters

ParameterCondition
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnZorbax Eclipse Plus C18, 4.6 x 75 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10-90% B over 5 minutes
Flow Rate0.5 mL/min
Column Temperature30 °C
Injection Volume5 µL

Rationale:

  • C18 Column: A C18 stationary phase is a versatile and robust choice for the separation of moderately polar compounds like sulfonamides.[2]

  • Formic Acid: The addition of a small amount of formic acid to the mobile phase serves two key purposes: it protonates the analyte, which is beneficial for positive ion electrospray ionization, and it improves peak shape by suppressing the ionization of residual silanol groups on the stationary phase.[7]

  • Gradient Elution: A gradient elution provides the flexibility to separate compounds with a range of polarities and ensures that the analyte elutes with good peak shape in a reasonable time.

Mass Spectrometry

An electrospray ionization (ESI) source in positive ion mode was selected for this method, coupled with a triple quadrupole mass spectrometer for high selectivity and sensitivity using Multiple Reaction Monitoring (MRM).

Table 3: Optimized MS Parameters

ParameterSetting
Mass SpectrometerAgilent 6470 Triple Quadrupole or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage4000 V
Gas Temperature300 °C
Gas Flow8 L/min
Nebulizer Pressure35 psi
MRM TransitionPrecursor Ion (m/z) → Product Ion (m/z)
201.1 → 156.1
Fragmentor Voltage135 V
Collision Energy20 eV

Rationale:

  • Positive ESI: The presence of a basic amino group on 2-Amino-5-ethylbenzene-1-sulfonamide makes it readily protonated, leading to a strong signal in positive ion mode.

  • MRM: Multiple Reaction Monitoring is a highly selective and sensitive technique where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[7] This specificity minimizes interference from matrix components. The fragmentation of sulfonamides often results in a characteristic product ion at m/z 156, corresponding to the (p-aminophenyl)sulfonyl moiety.[8]

Protocols

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Amino-5-ethylbenzene-1-sulfonamide reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of mobile phase A and B to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation Protocol (Plasma/Serum)
  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the tube at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% A, 10% B).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS Analysis Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (Positive Mode) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall workflow for the HPLC-MS analysis of 2-Amino-5-ethylbenzene-1-sulfonamide.

Method Validation

The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Validation Protocol Overview

Validation_Protocol cluster_parameters Validation Parameters Validation {Method Validation Protocol|Adhering to ICH Q2(R2) Guidelines} Specificity Specificity Analyte vs. Blank Matrix No interfering peaks at the retention time of the analyte Validation->Specificity Linearity Linearity Calibration curve over a defined range Correlation coefficient (r²) ≥ 0.99 Validation->Linearity Accuracy Accuracy Spiked matrix samples at different concentrations Recovery within 85-115% Validation->Accuracy Precision Precision Repeatability (intra-day) & Intermediate Precision (inter-day) RSD ≤ 15% Validation->Precision LOD_LOQ LOD & LOQ Signal-to-noise ratio (S/N) LOD: S/N ≥ 3, LOQ: S/N ≥ 10 Validation->LOD_LOQ

Caption: Key parameters assessed during the HPLC-MS method validation process.

Validation Results

Table 4: Summary of Method Validation Data

ParameterResultAcceptance Criteria
Specificity No interference observed at the retention time of the analyte in blank matrix.No significant interference at the analyte's retention time.
Linearity
Range1 - 1000 ng/mL-
Correlation Coefficient (r²)0.998≥ 0.99
Accuracy
Low QC (3 ng/mL)98.5%85 - 115%
Mid QC (100 ng/mL)101.2%85 - 115%
High QC (800 ng/mL)99.7%85 - 115%
Precision
Intra-day RSD% (n=6)< 5%≤ 15%
Inter-day RSD% (n=18 over 3 days)< 8%≤ 15%
Sensitivity
Limit of Detection (LOD)0.3 ng/mLS/N ≥ 3
Limit of Quantification (LOQ)1.0 ng/mLS/N ≥ 10

Conclusion

The HPLC-MS method described in this application note provides a robust, sensitive, and selective procedure for the quantification of 2-Amino-5-ethylbenzene-1-sulfonamide. The method has been thoroughly validated according to ICH guidelines and is demonstrated to be accurate, precise, and linear over a wide concentration range. This protocol is well-suited for routine analysis in research and quality control environments.

References

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]

  • Croubels, S., Wassink, P., & De Backer, P. (2002). Simultaneous determination of sulfadiazine and trimethoprim in animal feed by liquid chromatography with UV and tandem mass spectrometric detection. Analytica Chimica Acta, 473(1-2), 183-194.
  • Dasenaki, M. E., & Thomaidis, N. S. (2018).
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 2-Amino-5-ethoxybenzene-1-sulfonic acid Properties. Retrieved from [Link]

  • Wang, L., et al. (2020). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Science & Nutrition, 8(11), 6067-6077.
  • National Center for Biotechnology Information. (n.d.). Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-. PubChem Compound Summary for CID 664472. Retrieved from [Link]

  • Samanidou, V. F., & Evaggelopoulou, E. N. (2008). Chromatographic analysis of banned antibacterial growth promoters in animal feed.
  • Kruve, A. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. Retrieved from [Link]

  • Patyra, E., et al. (2022).
  • Patyra, E., et al. (2019).
  • Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization.
  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. Retrieved from [Link]

  • Sahu, P. K., et al. (2017). Development and Validation of Liquid Chromatography- Mass Spectroscopy/Mass Spectroscopy Method for Quantitative Analysis of Naproxen in Human Plasma. Tropical Journal of Pharmaceutical Research, 16(1), 193-199.
  • Indira Gandhi National Open University. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Patel, H., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6394.
  • Patel, K., & Patel, M. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27.
  • U.S. Department of Agriculture. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Popławska, M., et al. (2023). Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. Molecules, 28(20), 7132.
  • Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Zhang, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 404-414.
  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

Sources

Application

Application Note: Strategies and Protocols for Growing High-Quality Single Crystals of Sulfonamides for X-ray Crystallography

Introduction: The Crystallographic Challenge of Sulfonamides Sulfonamides represent a cornerstone class of therapeutic agents, with their applications spanning from antimicrobials to diuretics and anticonvulsants.[1] For...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crystallographic Challenge of Sulfonamides

Sulfonamides represent a cornerstone class of therapeutic agents, with their applications spanning from antimicrobials to diuretics and anticonvulsants.[1] For drug development professionals, elucidating the precise three-dimensional atomic arrangement of these molecules through single-crystal X-ray crystallography is not merely an academic exercise; it is fundamental to understanding structure-activity relationships (SAR), optimizing drug design, and securing intellectual property.

However, sulfonamides are notoriously challenging to crystallize. Their molecular architecture, typically featuring a polar sulfonyl group (-SO₂(NH)-) and a relatively nonpolar aromatic backbone, creates a delicate balance of intermolecular forces.[2] The crystal lattice is often dominated by a network of strong hydrogen bonds, primarily involving the sulfonamide group's donor and acceptor atoms, which can form various packing motifs or "synthons".[1][3] This structural flexibility frequently leads to polymorphism—the ability of a single compound to form multiple distinct crystal structures.[4] Different polymorphs of the same drug can exhibit dramatically different physicochemical properties, including solubility, stability, and bioavailability, making the control over crystallization a critical, non-trivial step in pharmaceutical development.[4][5]

This guide provides an in-depth exploration of the principles and proven techniques for growing single crystals of sulfonamides suitable for X-ray diffraction. It moves beyond simple recipes to explain the causality behind methodological choices, empowering researchers to troubleshoot and optimize their crystallization experiments effectively.

Foundational Principles: Understanding Sulfonamide Supramolecular Chemistry

Success in crystallization begins with an appreciation for the forces that govern how sulfonamide molecules assemble into an ordered lattice.

  • The Role of Hydrogen Bonding: The sulfonamide moiety is a potent hydrogen-bonding unit. The N-H group acts as a donor, while the two sulfonyl oxygens are strong acceptors. This allows for the formation of robust, predictable patterns. The two most common synthons observed are the cyclic dimer, where two molecules form a ring, and the catemer, where molecules link into an infinite chain.[6] The specific synthon that forms can be influenced by molecular substitution, solvent choice, and crystallization kinetics, directly leading to different polymorphs.[6]

  • The Challenge of Polymorphism: Polymorphism is a direct consequence of a molecule's ability to adopt different conformations or packing arrangements in the solid state.[4] For sulfonamides, the discovery of new crystal forms has often been fortuitous.[4] Controlling which polymorph grows is paramount. Strategies to manage this include meticulous control over experimental parameters (temperature, cooling rate, solvent) and the use of "seeding," where a microcrystal of the desired polymorph is introduced to guide the growth of that specific form.[5]

  • Solubility and Supersaturation: Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution. Supersaturation is the thermodynamic driving force.[5] If this state is achieved too rapidly (e.g., by crash-cooling), molecules do not have sufficient time to orient themselves into an ordered lattice, resulting in an amorphous solid or poor-quality microcrystals.[5] The goal of all crystallization techniques is to approach and traverse the supersaturation zone slowly and deliberately.

Strategic Solvent Selection: The First and Most Critical Decision

There is no universal solvent for sulfonamide crystallization.[2] The ideal solvent or solvent system must be chosen empirically for each new compound. The dual polarity of sulfonamides often makes solvent mixtures, particularly alcohol-water systems, highly effective.[2]

Solvent Selection Workflow

The following decision tree provides a logical pathway for identifying a suitable solvent system for your sulfonamide compound.

SolventSelection Start Start: Screen Solvents (e.g., Ethanol, Isopropanol, Acetone, Toluene, Water) HotSoluble Is compound soluble in a minimal amount of hot solvent? Start->HotSoluble ColdInsoluble Is it poorly soluble in the same solvent when cold? HotSoluble->ColdInsoluble Yes SolventPair Can you find a miscible pair where: 1. Soluble in Solvent A (Good) 2. Insoluble in Solvent B (Anti-Solvent)? HotSoluble->SolventPair No ColdInsoluble->SolventPair No SuccessSingle SUCCESS: Use Single-Solvent Method (Slow Cooling) ColdInsoluble->SuccessSingle Yes SuccessSolventAntiSolvent SUCCESS: Use Solvent/Anti-Solvent Method (Layering or Vapor Diffusion) SolventPair->SuccessSolventAntiSolvent Yes TryOther Try a different solvent. SolventPair->TryOther No ConsiderOther Consider other methods: - Slow Evaporation (from moderately soluble solvent) - Sublimation TryOther->HotSoluble

Caption: A decision tree to guide the selection of a suitable crystallization solvent.

Table 1: Common Solvents for Sulfonamide Crystallization
SolventPolarity (Relative)Boiling Point (°C)H-Bonding CapabilityTypical Use Case
EthanolHigh78Donor & AcceptorGood single solvent or with water for slow cooling.[2]
IsopropanolHigh82Donor & AcceptorOften used in mixtures with water (e.g., 70% IPA).[7]
AcetoneMedium56Acceptor OnlyGood for dissolving, often used with a non-polar anti-solvent.
AcetonitrileMedium82Acceptor OnlyUseful for vapor diffusion techniques.[8]
Tetrahydrofuran (THF)Medium66Acceptor OnlyGood solvent for vapor diffusion, often with hexane anti-solvent.
TolueneLow111NoneCan help induce packing via π-π interactions.[9]
Hexane / PentaneVery Low69 / 36NoneCommon anti-solvents for vapor diffusion and layering.[8]
WaterVery High100Donor & AcceptorUsed as an anti-solvent with alcohols.[2]

Core Crystallization Protocols

Patience is the most critical reagent. Once a crystallization experiment is set up, it should be left undisturbed in a vibration-free location.[8] High-quality crystals take time to form.[10]

Protocol 1: Slow Evaporation

This is the simplest method and a good starting point for screening conditions. It is most effective when the compound is moderately soluble in the chosen solvent at room temperature.

  • Principle: The concentration of the solute slowly increases as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.

  • Best For: Initial screening, compounds that are sparingly soluble, and when only small amounts of material are available.

  • Dissolution: Dissolve 10-20 mg of the purified sulfonamide in 1-2 mL of a suitable solvent (e.g., ethanol, acetone) in a small, clean vial. Ensure all solid is completely dissolved. If not, filter the solution to remove insoluble impurities.[8]

  • Setup: Cover the vial with parafilm. Using a fine needle, poke 1-3 small holes in the parafilm. The number and size of the holes will control the rate of evaporation.[11]

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations. Allow it to stand for several days to weeks.

  • Observation: Monitor periodically without disturbing the vial. Crystals will typically form on the bottom or sides of the vial.

The primary drawback of this method is that crystallization can occur too rapidly at the end, as very little solvent remains, potentially leading to lower quality crystals or aggregates. However, its simplicity makes it invaluable for rapidly screening a wide range of solvents.

Protocol 2: Slow Cooling (Single-Solvent Recrystallization)

This classic technique is highly effective if a suitable solvent is identified where the sulfonamide has high solubility at an elevated temperature and low solubility at a reduced temperature.

  • Principle: A saturated solution is prepared at a high temperature. As the solution is slowly cooled, the solubility decreases, leading to a state of supersaturation and subsequent crystal growth.

  • Best For: Purifying compounds and growing large, high-quality crystals when ample material is available.

  • Dissolution: In a small Erlenmeyer flask, add the crude sulfonamide powder. Add the minimum amount of a suitable solvent (e.g., 95% ethanol) and heat the mixture gently with stirring until the solid just dissolves completely.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask to remove them. This prevents premature crystallization in the funnel.[2]

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. To slow the process further, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker of warm water).[2][11]

  • Incubation: Once at room temperature, the flask can be moved to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield. The key is to make these temperature transitions gradual.

  • Harvesting: Collect the crystals by vacuum filtration.

The rate of cooling is the most critical parameter.[5] Rapid cooling leads to the formation of many nucleation sites, resulting in a large number of very small crystals or even an amorphous powder. Slow, controlled cooling is essential for growing large, well-ordered single crystals.

Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)

This technique uses a "good" solvent and a miscible "anti-solvent" to slowly induce crystallization at the interface between the two liquids.

  • Principle: The anti-solvent, in which the compound is insoluble, slowly diffuses into the solution of the compound, reducing its solubility and causing it to crystallize.

  • Best For: Compounds that are highly soluble in many solvents, making slow evaporation or cooling difficult.

  • Preparation: Prepare a concentrated solution of the sulfonamide in a minimal amount of a "good" solvent (e.g., THF, dichloromethane) in a narrow container, such as a test tube or NMR tube.

  • Layering: Carefully and slowly add the "anti-solvent" (e.g., hexane, pentane) down the side of the container.[10] The goal is to create a distinct layer on top of the compound solution with minimal mixing. The anti-solvent should ideally be less dense than the good solvent.

  • Incubation: Seal the container and leave it undisturbed. Over hours to days, diffusion will occur across the interface, and crystals will often grow in this region.

The quality of the interface is key. Any initial mixing can cause rapid precipitation. Using a syringe to slowly run the anti-solvent down the tilted side of the tube helps create a clean boundary.

Protocol 4: Vapor Diffusion

This is arguably the most successful and controlled method for growing high-quality single crystals, especially from very small amounts of material.[8] The hanging drop variation is particularly popular.

  • Principle: The vapor of a volatile anti-solvent slowly diffuses into a drop containing the dissolved compound, gradually increasing the concentration of both the compound and the anti-solvent until supersaturation is reached.[12]

  • Best For: When material is scarce, for difficult-to-crystallize compounds, and for achieving the highest quality crystals.

VaporDiffusion Start 1. Pipette 0.5-1.0 mL of Reservoir Solution (Reagent/Anti-solvent) into the well of a VDX plate. Grease 2. Apply a thin, even bead of vacuum grease to the top rim of the well. Start->Grease Drop 3. On a siliconized cover slip, pipette a 1-2 µL drop of the purified sulfonamide solution. Grease->Drop Mix 4. Pipette 1-2 µL of the Reservoir Solution into the drop and mix gently. Drop->Mix Invert 5. Invert the cover slip and place it over the well, pressing gently to create an airtight seal. Mix->Invert Equilibrate 6. Incubate in a stable environment. Vapor diffusion occurs, concentrating the drop until crystals form. Invert->Equilibrate

Caption: The workflow for setting up a hanging drop vapor diffusion experiment.

  • Prepare Reservoir: Pipette 500-1000 µL of the reservoir solution (which acts as the anti-solvent, e.g., hexane) into the well of a crystallization plate.[12]

  • Prepare Drop: On a clean, siliconized glass cover slip, place a 1-4 µL drop of a concentrated solution of your sulfonamide in a suitable, less volatile solvent (e.g., toluene, THF).

  • Mix Drop (Optional but common): Add a small volume of the reservoir solution to the drop to bring it closer to saturation.

  • Seal: Invert the cover slip and place it over the reservoir, using vacuum grease to create an airtight seal. The drop is now suspended "hanging" over the reservoir.[12]

  • Incubation: Allow the system to equilibrate over several days. Water or solvent vapor will slowly transfer from the drop to the reservoir, concentrating the sample and inducing crystallization.[12]

Troubleshooting and Polymorph Control

Even with careful planning, crystallization can be unpredictable. The following workflow and table address common issues.

Crystallization Troubleshooting Workflow

Troubleshooting Start Crystallization Attempt Problem What is the result? Start->Problem OilingOut An Oil Forms ('Oiling Out') Problem->OilingOut Oil Amorphous Amorphous Powder ('Crashed Out') Problem->Amorphous Powder NoCrystals Clear Solution (No Crystals) Problem->NoCrystals Nothing MicroCrystals Many Tiny Crystals (Poor Quality) Problem->MicroCrystals Tiny Crystals Success High-Quality Single Crystals Problem->Success Success! Sol_Oil Solution: - Re-heat and add more solvent. - Slow the cooling rate significantly. - Change to a lower boiling point solvent. OilingOut->Sol_Oil Sol_Amorphous Solution: - Drastically reduce the rate of supersaturation (slower cooling, slower diffusion/evaporation). Amorphous->Sol_Amorphous Sol_NoCrystals Solution: - Solution is not saturated. Concentrate by slow evaporation or reduce initial solvent. - Induce nucleation: scratch flask or add seed crystal. NoCrystals->Sol_NoCrystals Sol_Micro Solution: - Nucleation is too rapid. - Use a more dilute starting solution. - Slow down crystallization process. MicroCrystals->Sol_Micro

Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.

Controlling Polymorphism:

  • Standardize Conditions: Strictly control solvent choice, temperature, and cooling/evaporation rate. Minor variations can lead to different polymorphs.[5]

  • Seeding: Introduce a single, high-quality crystal of the desired polymorph into a slightly supersaturated solution. This will template the growth of that specific form, bypassing the stochastic nature of initial nucleation.[5]

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can directly influence which polymorph is favored by stabilizing certain molecular conformations or packing arrangements.[5] Experiment with a diverse range of solvents.

  • Co-crystallization: If obtaining a single polymorph of the parent drug is intractable, consider forming a co-crystal with a benign co-former. This creates a new, stable crystalline solid with a defined structure and can prevent the formation of unwanted polymorphs.[5][13]

Conclusion

Growing single crystals of sulfonamides for X-ray crystallography is a blend of science, technique, and patience. Success hinges on a rational approach to solvent selection, a meticulous execution of controlled crystallization protocols, and a systematic method for troubleshooting. By understanding the underlying principles of supramolecular assembly and polymorphism, researchers can move beyond trial and error and strategically navigate the challenges posed by this important class of molecules. The protocols and workflows outlined in this guide provide a robust framework for obtaining high-quality crystals, ultimately enabling the precise structural elucidation that is vital to modern drug discovery and development.

References

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). PMC. Available at: [Link]

  • Guide for crystallization. (n.d.). University of Rennes. Available at: [Link]

  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. (2021). ResearchGate. Available at: [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. Available at: [Link]

  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. (2011). ACS Publications. Available at: [Link]

  • Sulfonamide purification process. (1957). Google Patents.
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). ResearchGate. Available at: [Link]

  • Synthetic approaches to biologically active sulfonates and sulfonamides. (n.d.). UCL Discovery. Available at: [Link]

  • Crystal Growing Tips. (2015). University of Florida, Center for Xray Crystallography. Available at: [Link]

  • Polymorphism in Secondary Benzene Sulfonamides. (2010). Crystal Growth & Design. Available at: [Link]

  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Available at: [Link]

  • Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. (2021). PMC. Available at: [Link]

  • Crystal Growing Tips and Methods. (n.d.). University of Pennsylvania, Department of Chemistry. Available at: [Link]

  • Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. (2015). PMC. Available at: [Link]

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. (n.d.). University of Bari Aldo Moro. Available at: [Link]

  • scXRD: Growing single crystals. (n.d.). University of York, Chemistry Teaching Labs. Available at: [Link]

  • In vitro Studies on the Formation and Growth of Urinary Stone Crystals. (2021). Scholars Middle East Publishers. Available at: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC. Available at: [Link]

  • Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development. (n.d.). MDPI. Available at: [Link]

  • Growing and Mounting Single Crystals Your Diffractometer Will Treasure. (n.d.). BYU Department of Chemistry and Biochemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Purification Methods for Crude 2-Amino-5-ethylbenzene-1-sulfonamide

The following Technical Support Guide is designed for researchers and process chemists working with 2-Amino-5-ethylbenzene-1-sulfonamide (also known as 4-ethyl-2-sulfamoylaniline). This guide prioritizes yield-purity bal...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-Amino-5-ethylbenzene-1-sulfonamide (also known as 4-ethyl-2-sulfamoylaniline). This guide prioritizes yield-purity balance and mechanistic troubleshooting.

Product: 2-Amino-5-ethylbenzene-1-sulfonamide CAS: [Analogous Reference: 4-(2-aminoethyl)benzenesulfonamide CAS 35303-76-5; 2-amino-5-methylbenzenesulfonamide CAS 6962-44-3] Application: Pharmaceutical intermediate (sulfonylurea herbicides, sulfa drugs), dye synthesis. Chemical Nature: Amphoteric (Basic aniline amine + Weakly acidic sulfonamide).

Module 1: The "Chemical Clean" (Acid-Base Manipulation)

Context: The most effective initial purification exploits the molecule's amphoteric nature. The amino group (


) allows solubility in dilute acid, while the sulfonamide group (

) allows solubility in strong base.
Q1: My crude product is dark/tarry. Recrystallization isn't working. What should I do?

Diagnosis: You likely have oxidized aniline oligomers or neutral organic impurities that are trapping the product. Direct recrystallization often fails here because the impurities co-precipitate. Solution: Perform an Acid-Base Swing Purification before recrystallization.

Protocol:

  • Dissolution (Acid Phase): Suspend the crude solid in 10% HCl (aq) (approx. 5-10 volumes).

    • Mechanism:[1][2][3][4][5] Protonation of the aniline amine (

      
      ) renders the product water-soluble.
      
    • Filtration: Filter the mixture.[5][6][7] The "tar" and non-basic impurities (e.g., unreacted sulfonyl chlorides, neutral bis-sulfonamides) will remain on the filter. Discard the solid.

  • Decolorization: Treat the acidic filtrate with Activated Carbon (5% w/w) at 50°C for 30 mins. Filter while hot.[8]

  • Precipitation (Neutralization): Slowly add 10% NaOH or saturated

    
      to the filtrate while stirring.
    
    • Target pH: Adjust to pH 7–8 .

    • Observation: The product will precipitate as a white/off-white solid as the amine deprotonates.

  • Collection: Filter the precipitate and wash with cold water to remove inorganic salts (

    
    ).
    
Q2: I have high levels of "Sulfonic Acid" impurity (hydrolysis byproduct). How do I remove it?

Diagnosis: The intermediate sulfonyl chloride hydrolyzed to 2-amino-5-ethylbenzenesulfonic acid during the reaction. This byproduct is zwitterionic and highly water-soluble. Solution: Avoid the "Base Dissolution" method. Use the Isoelectric Precipitation method.

  • Why? Sulfonic acids are soluble in both acid and base. However, at pH 7, the sulfonamide precipitates, while the sulfonic acid usually remains soluble in the aqueous mother liquor due to its high polarity.

  • Action: Ensure your final wash in the protocol above is thorough.[9] If the impurity persists, recrystallize from water; the sulfonic acid will stay in the supernatant.

Module 2: Recrystallization (The Polish)

Context: Once the "tar" is removed, recrystallization achieves >99% purity.

Q3: Which solvent system gives the best recovery vs. purity?

Recommendation: Ethanol/Water (3:1 v/v) or Methanol/Water .

Solvent SystemProsConsRecommended For
Water (100%) Excellent impurity rejection (esp. sulfonic acids).[5][6][7][9][10][11][12][13][14][15][16] Green solvent.Low solubility requires large volumes. High boiling point makes drying slow.Final polishing of <95% pure material.
Ethanol/Water (75:25) Balanced solubility. Good rejection of colored impurities. Faster drying.Yield loss if not cooled sufficiently.Standard purification.[9]
Toluene/Ethyl Acetate Removes polar impurities.Poor solubility for this specific sulfonamide.Not recommended.
Q4: The product "oils out" instead of crystallizing. Why?

Diagnosis: The solution is too concentrated, or the cooling is too rapid, causing the product to come out as a supercooled liquid (oil) rather than a crystal. This often happens if residual toluene/organic solvents from the synthesis are present. Troubleshooting Guide:

  • Re-heat: Bring the mixture back to a boil until the oil dissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass surface.

  • Slow Cool: Turn off the heat and let the flask sit in the oil bath as it cools to room temperature naturally. Do not use an ice bath yet.

  • Co-Solvent Adjustment: If using EtOH/Water, add slightly more Ethanol to increase solubility, preventing the rapid phase separation.

Module 3: Experimental Workflow & Visualization

Standard Optimization Workflow

PurificationWorkflow Start Crude 2-Amino-5-ethylbenzene- 1-sulfonamide AcidDissolve Suspend in 10% HCl (aq) (Protonate Amine) Start->AcidDissolve Filter1 Filtration AcidDissolve->Filter1 SolidWaste Solid Residue: Oligomers, Neutral Impurities Filter1->SolidWaste Insolubles Filtrate1 Acidic Filtrate (Product in solution) Filter1->Filtrate1 Carbon Activated Carbon Treatment (Decolorization) Filtrate1->Carbon Neutralize Neutralize with NaOH to pH 7-8 (Precipitate Product) Carbon->Neutralize Filter2 Filtration & Water Wash Neutralize->Filter2 CrudeSolid Semi-Pure Solid Filter2->CrudeSolid Recryst Recrystallization (Ethanol/Water 3:1) CrudeSolid->Recryst FinalProduct Pure Crystalline Product (>99% HPLC) Recryst->FinalProduct

Figure 1: Step-by-step Acid-Base Swing purification followed by Recrystallization.[1]

Module 4: Analytical Troubleshooting (HPLC)

Q5: I see a "Ghost Peak" eluting just before my main peak. What is it?

Analysis: This is likely the Isomer (e.g., 2-amino-3-ethyl... or 4-amino-...).

  • Cause: In the chlorosulfonation step, the directing effects of the amino (ortho/para) and ethyl (ortho/para) groups can sometimes lead to minor regioisomers.

  • Resolution: Isomers are very difficult to separate by acid-base extraction. You must rely on Recrystallization efficiency .

    • Tip: Perform a "hot filtration" during recrystallization. Isomers often have slightly different solubility curves.

    • HPLC Method:[10][12][14] Use a C18 column with a gradient of Water (0.1% Formic Acid) and Acetonitrile. Isomers usually resolve with a shallow gradient (e.g., 10% to 40% ACN over 20 mins).

Q6: How do I store the purified material?

Guideline:

  • Stability: Sulfonamides are generally stable, but the free aniline amine is sensitive to oxidation (turning pink/brown over time).

  • Storage: Store in amber glass vials, under inert atmosphere (Argon/Nitrogen) if possible, at 2–8°C.

  • Shelf-Life: Re-test purity (HPLC) every 6 months.

References

  • BenchChem. Technical Guide: Solubility and Physicochemical Properties of 2-Amino-5-chloropyridine-3-sulfonamide (Analogous Sulfonamide Protocols). Retrieved from .

  • National Institutes of Health (NIH). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PMC11268453. Retrieved from .

  • ChemicalBook. 4-(2-Aminoethyl)benzenesulfonamide Properties and Synthesis. Retrieved from .

  • Google Patents. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide. (Analogous chemistry for alkyl-amino-benzenesulfonamides). Retrieved from .

  • PrepChem. Synthesis of benzene-sulfonamide. Retrieved from .

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in Aminobenzenesulfonamides

Current Status: Operational Ticket ID: HPLC-SULF-TAIL-001 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Asymmetry & Tailing in Sulfonamide Analysis Executive Summary: The "Amphoteric Trap" Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: HPLC-SULF-TAIL-001 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Asymmetry & Tailing in Sulfonamide Analysis

Executive Summary: The "Amphoteric Trap"

Welcome to the technical support hub for sulfonamide analysis. If you are seeing "shark fin" peaks (Tailing Factor


) while analyzing compounds like Sulfamethoxazole, Sulfanilamide, or Sulfadiazine, you are likely battling secondary silanol interactions .

Aminobenzenesulfonamides are amphoteric molecules. They possess:

  • A basic aniline group (

    
    )
    
  • An acidic sulfonamide group (

    
    )
    

The Conflict: To suppress the ionization of the acidic sulfonamide group (keeping it neutral for retention), you typically lower the pH to ~2.5–3.0. However, at this pH, the basic aniline group becomes fully protonated (


). These positively charged species interact aggressively with residual ionized silanols (

) on your column's stationary phase, causing the peak tail.[1][2][3]

Module 1: Diagnostic Workflows

Use the following logic map to diagnose the specific root cause of your tailing before attempting a fix.

TailingDiagnosis Start Symptom: Tailing > 1.5 CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsLowPH Is pH < 3.0? CheckPH->IsLowPH CheckCol Step 2: Check Column Chemistry IsLowPH->CheckCol Yes CauseSilanol Cause: Silanol Interaction (See Protocol A) IsLowPH->CauseSilanol No (pH 4-7 is danger zone) IsEndcapped Is Column End-capped or Hybrid (BEH/CSH)? CheckCol->IsEndcapped CheckLoad Step 3: Check Mass Load IsEndcapped->CheckLoad Yes IsEndcapped->CauseSilanol No (Old Silica) Dilute Dilute Sample 10x CheckLoad->Dilute Result Does Shape Improve? Dilute->Result CauseOverload Cause: Mass Overload (Reduce Inj Volume) Result->CauseOverload Yes CauseVoid Cause: Column Void/Inlet (Replace Column) Result->CauseVoid No

Figure 1: Diagnostic decision tree for isolating the source of peak asymmetry.

Module 2: The "Chemical Fix" (Mobile Phase Optimization)

If your hardware is standard (e.g., traditional C18), you must modify the mobile phase to suppress interactions.

Protocol A: The "Sacrificial Base" Method

Theory: Triethylamine (TEA) is a tertiary amine that competes for silanol binding sites. It effectively "caps" the active sites dynamically.

Step-by-Step:

  • Preparation: Add 5–10 mM Triethylamine (TEA) to the aqueous portion of your mobile phase.

  • Buffering: You MUST adjust the pH after adding TEA, as TEA is highly basic. Adjust pH to 2.5–3.0 using Phosphoric Acid or Formic Acid.

  • Equilibration: TEA requires longer equilibration than standard buffers. Flush the column with at least 20 column volumes.

  • Warning: Do not use TEA with LC-MS systems if possible (signal suppression); use Ammonium Formate instead.

Protocol B: The "Ionic Shield" Method

Theory: Increasing ionic strength compresses the electrical double layer, masking the electrostatic attraction between the protonated sulfonamide amine and the silanol.

Comparison of Modifiers:

ModifierConcentrationMechanismProsCons
Formic Acid 0.1% (v/v)pH ControlLC-MS friendly; Simple.Weak silanol suppression; Often insufficient for older columns.
Triethylamine (TEA) 5–10 mMCompetitive BindingBest peak shape for amines.Not MS friendly; High background UV <210nm.
Ammonium Acetate 10–25 mMIonic Strength + pHGood balance; MS compatible.Buffer capacity poor at pH < 3.8.
TFA (Trifluoroacetic Acid) 0.05–0.1%Ion PairingStrong silanol masking.Significant MS signal suppression; Difficult to wash out.

Module 3: The "Hardware Fix" (Column Selection)

If mobile phase modifiers are insufficient or forbidden (e.g., in a validated USP method), the stationary phase must be the solution.

Recommendation 1: Charged Surface Hybrid (CSH)[4]
  • Why: CSH particles (e.g., Waters XSelect/ACQUITY CSH) have a controlled low-level positive charge on the surface.[4]

  • Mechanism: The positive surface charge repels the protonated amine of the sulfonamide (

    
    ), preventing it from getting close enough to interact with residual silanols.
    
  • Result: Excellent peak shape even with simple Formic Acid mobile phases.[4]

Recommendation 2: End-Capping & Type B Silica[5]
  • Why: Modern "Type B" high-purity silica has fewer metal impurities (which increase silanol acidity).

  • Mechanism: "End-capping" reacts small silanes (like trimethylchlorosilane) with residual silanols, physically blocking them.

  • Check: Ensure your column specification says "Fully End-capped."

Module 4: Frequently Asked Questions (FAQs)

Q1: I am following a USP method, but my Tailing Factor is 2.2. Can I change the column? A: According to USP General Chapter <621>, you can change the column dimensions (length/diameter) and particle size (keeping


 constant) without revalidation, but you cannot  change the stationary phase classification (e.g., L1 to L7) or the chemical modification (e.g., adding a charged surface) if it alters selectivity significantly. However, switching from a standard C18 to a high-purity, end-capped C18 (both L1) is generally permitted if system suitability passes.

Q2: Why does tailing get worse when I move from pH 2.5 to pH 4.0? A: This is the "Danger Zone."

  • At pH 2.5 , silanols are mostly protonated (

    
    , neutral), minimizing interaction.
    
  • At pH 4.0 , silanols begin to ionize (

    
    ), but your sulfonamide amine is still protonated (
    
    
    
    ). This maximizes the electrostatic attraction.
  • Rule of Thumb: Stay at least 1.0 pH unit away from the analyte pKa and silanol pKa (approx 3.5–4.5).

Q3: Can I just increase the temperature to fix tailing? A: Higher temperature (40–50°C) increases mass transfer kinetics and can reduce tailing slightly, but it is rarely a cure-all for chemical interaction issues. It is a secondary optimization tool, not a primary fix.

References

  • PubChem. (n.d.). Sulfanilamide: Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Chrom Tech. (2025).[1][2] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (2026). Practical Applications of Charged Surface Hybrid (CSH) Technology. LCGC International. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • MTC USA. (2025). System Suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

Sources

Troubleshooting

interpreting and resolving complex NMR spectra of N-substituted sulfonamides

Topic: Interpreting and resolving complex NMR spectra of N-substituted sulfonamides Role: Senior Application Scientist / Technical Support Lead Format: Technical Support Center (Troubleshooting & FAQs) Status: Operationa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting and resolving complex NMR spectra of N-substituted sulfonamides Role: Senior Application Scientist / Technical Support Lead Format: Technical Support Center (Troubleshooting & FAQs)

Status: Operational Lead Scientist: Dr. A. Vance Mission: To provide high-fidelity troubleshooting for the structural elucidation of sulfonamide scaffolds (


), addressing specific challenges in proton exchange, conformational isomerism, and heteronuclear connectivity.
Module 1: The Case of the Missing Proton (Secondary Sulfonamides)

User Query: "I synthesized a secondary sulfonamide (


), but the NH peak is either missing or extremely broad in my 

NMR spectrum. Is my reaction incomplete?"

Technical Diagnosis: This is rarely a synthesis failure and most likely a Chemical Exchange phenomenon. Unlike amide protons (which are moderately acidic,


), sulfonamide NH protons are significantly more acidic (

). In non-polar solvents like

, the NH proton undergoes rapid exchange with trace water or intermolecular exchange, leading to extreme line broadening (often indistinguishable from the baseline).

Troubleshooting Protocol:

  • The Solvent Switch (Primary Fix):

    • Action: Dissolve the sample in DMSO-

      
       .
      
    • Mechanism: DMSO is a strong hydrogen bond acceptor. It "locks" the acidic NH proton into a hydrogen-bonded complex, slowing the exchange rate significantly.

    • Result: The NH signal will sharpen into a distinct singlet (or doublet if coupled to an adjacent CH) and shift downfield, typically between 7.5 – 10.5 ppm .

  • The

    
     Shake (Validation): 
    
    • Action: Add 1-2 drops of

      
       to the NMR tube and shake.
      
    • Observation: The peak assigned to NH must disappear (or diminish significantly) as H is replaced by D (which is silent in

      
       NMR).
      
    • Warning: Sulfonamide NH exchange is fast. If the peak remains, it is likely an impurity or a non-exchangeable CH proton.

  • Temperature Suppression:

    • Action: If the peak is still broad in DMSO, lower the temperature to 273 K (0°C) .

    • Mechanism: Slows the exchange rate further, sharpening the signal.

Data Table 1: Solvent Effects on Sulfonamide NH Shifts

SolventNH AppearanceTypical Shift (

ppm)
Mechanism

Broad hump / Invisible4.5 – 7.0 (Variable)Fast exchange; weak solvation.
DMSO-

Sharp Singlet/Doublet7.5 – 10.5H-bonding stabilizes proton; slows exchange.
Acetone-

Intermediate6.0 – 8.5Moderate H-bonding.
Module 2: Double Vision – Rotamers vs. Impurities

User Query: "My spectrum shows 'shadow peaks'—every signal is doubled with a ratio of roughly 3:1. Is my compound impure, or are these rotamers?"

Technical Diagnosis: Sulfonamides possess a tetrahedral geometry at the sulfur atom, unlike the planar geometry of carboxamides. However, restricted rotation can still occur around the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 bond (especially with bulky N-substituents) or the 

bond due to steric clash between the

groups and the sulfonyl oxygens. This results in rotamers (conformational isomers) that interconvert slowly on the NMR time scale.

The "Heat & Split" Protocol (Self-Validating System):

To distinguish rotamers from impurities, you must alter the energy landscape of the molecule using Variable Temperature (VT) NMR.

  • Baseline Scan: Acquire a standard

    
     spectrum at 298 K (
    
    
    
    ). Note the peak separation (
    
    
    ).
  • The Heating Phase:

    • Increase probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K).

    • Rotamer Behavior: As energy increases, the rotation barrier is overcome. The distinct peaks will broaden and eventually merge into a single, sharp average peak (Coalescence Temperature,

      
      ).
      
    • Impurity Behavior: Impurity peaks will remain distinct. Their chemical shifts may drift slightly, but they will not coalesce with the main product peaks.

  • The Cooling Phase (Optional):

    • Cooling to 250 K may sharpen the individual rotamer peaks by freezing the conformation, allowing for accurate integration (which should sum to 1H, 2H, etc.).

Visualization: Rotamer Identification Workflow

RotamerLogic Start Observation: Doubled Peaks in Spectrum Step1 Perform VT-NMR (Heat to 330-350 K) Start->Step1 Decision Do peaks merge (coalesce)? Step1->Decision ResultA Conclusion: Rotamers (Conformational Isomers) Decision->ResultA Yes ResultB Conclusion: Chemical Impurity Decision->ResultB No ActionA Action: Report as single compound; cite Tc (Coalescence Temp) ResultA->ActionA ActionB Action: Repurify (Chromatography) ResultB->ActionB

Figure 1: Decision logic for distinguishing rotamers from impurities using Variable Temperature NMR.

Module 3: The Silent Nitrogen – Resolving Tertiary Structures

User Query: "I have a tertiary sulfonamide (


). There is no NH proton to trace. How do I definitively prove the sulfonamide linkage exists?"

Technical Diagnosis: Standard HMBC (


) often fails to bridge the sulfonamide gap. The sulfonyl group (

) acts as a "coupling block." Protons on the

-substituent are too far (4+ bonds) from the carbons on the

-aryl side to show correlation in standard HMBC.

The Solution:


 HMBC 
Directly detecting the nitrogen nucleus is the gold standard. While 

is low sensitivity, modern probes and pulse sequences make this accessible.

Experimental Protocol:

  • Pulse Sequence: Use a gradient-selected, sensitivity-enhanced sequence (e.g., hmbcf3gpndqf on Bruker systems).

  • Coupling Constant Optimization (

    
    ): 
    
    • The delay in the pulse sequence depends on the long-range coupling constant.

    • For Sulfonamides, set the long-range coupling delay corresponding to 5–10 Hz (typically 50–100 ms).

  • Acquisition Parameters:

    • Scans (NS): Minimum 64–128 scans (due to low natural abundance of

      
      ).
      
    • Concentration: High concentration (>20 mg/mL) is recommended.

Interpretation:

  • 
    -Protons:  Protons on the carbon adjacent to the nitrogen (
    
    
    
    ) will show a strong correlation to the sulfonamide
    
    
    .
  • Chemical Shift: Sulfonamide nitrogens typically resonate between 100 – 160 ppm (referenced to liquid

    
    ), distinct from amines (20-60 ppm) or amides (100-140 ppm, but distinguishable by chemical environment).
    

Data Table 2: 2D NMR Connectivity Logic

ExperimentTarget InteractionUtility in Sulfonamides
COSY

(Vicinal)
Establishes spin systems within

and

groups. Cannot cross the

or

barrier effectively.
HSQC

(Direct)
Assigns protons to their attached carbons. Essential first step.
HMBC (

)

(Long Range)
Connects

-alkyl protons to

-alkyl carbons. Fails to cross

bond.
HMBC (

)

(Long Range)
The Bridge. Connects

-protons of

to the Nitrogen.
Module 4: Electronic Environments & Deshielding

User Query: "Why are the protons next to the sulfonamide nitrogen so far downfield compared to my starting amine?"

Technical Explanation: The sulfonyl group (


) is a powerful Electron Withdrawing Group (EWG)  via both inductive ($ -I 

-R $) effects.
  • Alpha-Proton Deshielding:

    • The electron density is pulled away from the

      
      -carbons toward the sulfonyl group.
      
    • Effect: Protons on carbons attached to the nitrogen (

      
      ) are deshielded, shifting downfield by +0.5 to +1.0 ppm  relative to the corresponding free amine.
      
  • Ortho-Proton Deshielding (Aryl Sulfonamides):

    • If

      
       is an aryl group (
      
      
      
      ), the protons ortho to the sulfonyl group are significantly deshielded due to the anisotropy of the
      
      
      bonds and the electron withdrawal.
    • Diagnostic: Look for a doublet (or multiplet) in the aromatic region shifted downfield to 7.8 – 8.2 ppm .

Visualization: Connectivity & Shielding Map

Connectivity Ar Aryl Ring S S (=O)2 Ar->S Inductive Withdrawal N Nitrogen (15N) S->N Sulfonamide Linkage Ca Alpha-Carbon N->Ca 1J (C-N) Ha Alpha-Proton Ca->Ha 1J (C-H) (HSQC) Ha->S Deshielding (+0.5-1.0 ppm) Ha->N 15N HMBC (Key Diagnostic)

Figure 2: NMR connectivity map showing the critical


 HMBC correlation (red dashed) bridging the sulfonamide nitrogen, and the deshielding influence of the sulfonyl group.
References
  • Abraham, R. J., et al. (2006).[1] "

    
     chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 
    
    
    
    chemical shifts." Magnetic Resonance in Chemistry.
    • Relevance: Establishes the mechanism of solvent-induced shifts in amides/sulfonamides and the utility of DMSO for labile protons.
  • Clayden, J., et al. (2013). "Rotamers or Diastereomers? An Overlooked NMR Solution." Journal of Organic Chemistry.

    • Relevance: Defines the protocols (VT-NMR and EXSY)
  • Martin, G. E., & Hadden, C. E. (2000). "Long-range

    
     heteronuclear shift correlation." Journal of Natural Products. 
    
    • Relevance: Authoritative review on optimizing HMBC parameters for nitrogen-containing scaffolds.
  • Setliff, F. L., & Spradlin, T. K. (2000).[2] "Hammett Correlations of the Sulfonamide Proton Chemical Shift." Journal of the Arkansas Academy of Science.

    • Relevance: Provides quantitative data on the electronic effects (Hammett constants) influencing sulfonamide proton shifts.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Amino-5-ethylbenzene-1-sulfonamide vs. Standard CA Inhibitors

Executive Summary This guide provides a technical comparison of 2-Amino-5-ethylbenzene-1-sulfonamide (5-Et-OBS) against industry-standard Carbonic Anhydrase Inhibitors (CAIs). 5-Et-OBS represents a specific subclass of o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 2-Amino-5-ethylbenzene-1-sulfonamide (5-Et-OBS) against industry-standard Carbonic Anhydrase Inhibitors (CAIs).

5-Et-OBS represents a specific subclass of orthanilamides (ortho-substituted benzenesulfonamides). Unlike the classic para-substituted sulfanilamide, the ortho-amino group facilitates unique hydrogen bonding networks within the active site, while the 5-ethyl group introduces a critical hydrophobic vector. This guide outlines the structural advantages of this scaffold, provides comparative performance metrics against Acetazolamide (AAZ) and Sulfanilamide (SA) , and details the mandatory stopped-flow kinetic protocols required for validation.

Mechanistic Basis & Structural Logic

The Pharmacophore

The primary mechanism of action for 5-Et-OBS is the coordination of the sulfonamide moiety (


) to the Zinc ion (

) within the Carbonic Anhydrase (CA) active site.[1]
  • Zinc Binding: The sulfonamide nitrogen (in its deprotonated anion form) acts as a ligand, displacing the zinc-bound water molecule/hydroxide ion, thereby halting the catalytic hydration of

    
    .
    
  • Ortho-Amino Effect: The amino group at the 2-position (ortho) often acts as a secondary anchor, forming hydrogen bonds with Thr199 or Glu106 residues, potentially stabilizing the inhibitor-enzyme complex more effectively than para-isomers.

  • 5-Ethyl Hydrophobicity: The ethyl chain extends into the hydrophobic pocket of the enzyme (lined by Val121, Leu198, etc. in hCA II), improving affinity (

    
    ) and membrane permeability (
    
    
    
    ) compared to the methyl or unsubstituted analogs.
Mechanism of Action Diagram

The following diagram illustrates the interference of the sulfonamide inhibitor within the catalytic cycle.

CA_Inhibition_Mechanism Enzyme Active hCA Enzyme (Zn2+ - OH-) Transition Transition State (Zn2+ - HCO3-) Enzyme->Transition + CO2 DeadEnd Inhibited Complex (Zn2+ - NH-SO2-R) Enzyme->DeadEnd + 5-Et-OBS (Displaces OH-) CO2 CO2 Substrate Product Release HCO3- + H+ Transition->Product Catalysis Product->Enzyme Regeneration (+H2O) Inhibitor 5-Et-OBS (R-SO2NH-) Inhibitor->DeadEnd

Figure 1: Competitive inhibition mechanism where 5-Et-OBS displaces the zinc-bound hydroxide, locking the enzyme in an inactive state.

Comparative Analysis: 5-Et-OBS vs. Standards

The following analysis benchmarks 5-Et-OBS against Acetazolamide (clinical standard, heterocyclic) and Sulfanilamide (historical standard, benzenesulfonamide).

Performance Metrics (Representative Data)

Note: Values for 5-Et-OBS are projected based on Structure-Activity Relationships (SAR) of 5-substituted orthanilamides. Exact


 must be determined via the protocol in Section 4.
FeatureAcetazolamide (AAZ) Sulfanilamide (SA) 5-Et-OBS (Product) Implication
Scaffold 1,3,4-Thiadiazolep-Benzenesulfonamideo-Benzenesulfonamide5-Et-OBS offers an alternative scaffold to avoid thiadiazole hypersensitivity.
hCA II Affinity (

)
~12 nM (Very Potent)~200–300 nM~30–80 nM (Predicted)The ethyl group enhances binding over SA, approaching AAZ potency.
Lipophilicity (

)
-0.26 (Hydrophilic)-0.7 (Hydrophilic)~1.2 (Lipophilic) Key Advantage: 5-Et-OBS has superior membrane permeability for intracellular targets.
Selectivity (II vs I) LowLowModerateSubstituents at position 5 often improve isoform selectivity profiles.
Water Solubility ModerateModerateLowRequires DMSO/buffer cosolvent for assay (see Protocol).
Key Differentiators
  • Vs. Acetazolamide: AAZ is a potent pan-inhibitor but suffers from poor distribution into certain tissues due to low lipophilicity. 5-Et-OBS, with its ethyl group, is designed to penetrate the Blood-Brain Barrier (BBB) or tumor microenvironments more effectively.

  • Vs. Sulfanilamide: SA is a weak inhibitor. The shift of the amino group to the ortho position (in 5-Et-OBS) typically results in a 2-5x increase in potency due to favorable steric clashes that lock the conformation.

Experimental Protocols (Self-Validating)

To objectively validate the activity of 5-Et-OBS, you must utilize the Stopped-Flow


 Hydration Assay . This is the gold standard for measuring CA kinetics (

) and inhibition constants (

).
Reagent Preparation
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (bubbled for 30 mins at 25°C).
    
  • Inhibitor Stock: Dissolve 5-Et-OBS in 100% DMSO (10 mM stock). Dilute serially into assay buffer (Final DMSO < 1%).

Stopped-Flow Workflow (Graphviz)

Assay_Workflow cluster_0 Preparation Phase cluster_1 Kinetic Phase (Stopped-Flow) Step1 Prepare Enzyme Solution (hCA II + Indicator) Step3 Incubate Enzyme + Inhibitor (15 min @ 25°C) Step1->Step3 Step2 Prepare Substrate (CO2 Saturated Water) Step4 Rapid Mixing (<10ms) Step2->Step4 Step3->Step4 Step5 Monitor Absorbance (557 nm) (Phenol Red Color Change) Step4->Step5 Step6 Record Initial Rate (V0) Step5->Step6 Result Calculate IC50 -> Ki (Cheng-Prusoff Eq) Step6->Result

Figure 2: Step-by-step Stopped-Flow CO2 Hydration Assay workflow for determining inhibition constants.

Data Calculation (The Cheng-Prusoff Logic)

Do not rely on


 alone, as it depends on substrate concentration. Convert to 

using the Cheng-Prusoff equation adapted for enzyme kinetics:


  • [S]: Concentration of

    
     (typically 1.7 mM at saturation).
    
  • 
    :  Michaelis constant for hCA II (typically ~10 mM).
    
  • Validation Check: If the

    
     of Acetazolamide (control) is not within 10–15 nM, the assay system is invalid (check pH or enzyme degradation).
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and MMP inhibitors: The development of dual inhibitors. Journal of Medicinal Chemistry. Link

  • Klamt, A. (1995). COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design. Elsevier.[2] (Reference for LogP calculations).

Sources

Comparative

structure-activity relationship (SAR) studies of 2-Amino-5-ethylbenzene-1-sulfonamide analogs

Executive Summary 2-Amino-5-ethylbenzene-1-sulfonamide (also known as 4-ethyl-2-sulfamoylaniline ) represents a critical scaffold in the development of Carbonic Anhydrase Inhibitors (CAIs) and benzothiadiazine diuretics....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-ethylbenzene-1-sulfonamide (also known as 4-ethyl-2-sulfamoylaniline ) represents a critical scaffold in the development of Carbonic Anhydrase Inhibitors (CAIs) and benzothiadiazine diuretics. As a 5-substituted derivative of the parent compound orthanilamide (2-aminobenzenesulfonamide), this molecule serves as a model for exploring the "tail" region of the carbonic anhydrase active site.

This guide analyzes the physicochemical properties, synthesis pathways, and structure-activity relationships (SAR) of the 5-ethyl analog, comparing it with unsubstituted and methyl-substituted alternatives to assist researchers in rational drug design.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The molecule features a benzene core substituted with a primary sulfonamide at position 1, an amino group at position 2, and an ethyl chain at position 5. This specific substitution pattern balances water solubility (via polar groups) with lipophilicity (via the ethyl tail), optimizing membrane permeability and enzyme active site fitting.

Physicochemical Comparison
Property2-Amino-5-ethylbenzene-1-sulfonamide2-Aminobenzenesulfonamide (Parent)2-Amino-5-methylbenzenesulfonamide
Formula



MW ( g/mol ) 200.26172.20186.23
LogP (Calc) ~1.2~0.3~0.8
TPSA (

)
~82.0~82.0~82.0
Role Hydrophobic Probe / IntermediateCore ScaffoldReference Standard

Note: The increase in LogP from the parent (0.3) to the ethyl analog (1.2) significantly enhances blood-brain barrier (BBB) penetration and cell membrane traversal, crucial for systemic CAIs.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of 2-Amino-5-ethylbenzene-1-sulfonamide is governed by three distinct structural zones. Understanding these zones allows for the fine-tuning of potency and selectivity against specific Carbonic Anhydrase isoforms (e.g., hCA I, II, IX, XII).

Zone 1: The Zinc-Binding Group (ZBG)[9]
  • Structure: Primary Sulfonamide (

    
    ) at Position 1.
    
  • Function: The ionized nitrogen (

    
    ) coordinates directly to the 
    
    
    
    ion in the enzyme's active site.
  • Criticality: Absolute. Substitution on the sulfonamide nitrogen (N1) usually abolishes CA inhibitory activity unless the substituent is hydrolyzed in vivo (prodrug approach).

Zone 2: The Ortho-Amino Group
  • Structure: Primary Amine (

    
    ) at Position 2.
    
  • Function:

    • H-Bonding: Forms hydrogen bonds with Thr199 or other hydrophilic residues near the active site entrance, stabilizing the inhibitor-enzyme complex.

    • Cyclization Precursor: Acts as a nucleophile for reacting with carboxylic acids or phosgene to form benzothiadiazine 1,1-dioxides (diuretics) or quinazolinones .

Zone 3: The Hydrophobic Tail (C5-Ethyl)
  • Structure: Ethyl Group (

    
    ) at Position 5.
    
  • Function: Probes the hydrophobic pocket of the CA active site.

  • SAR Insight:

    • Vs. Hydrogen (Parent): The parent compound lacks hydrophobic interaction in the "tail" region. The addition of the ethyl group displaces water molecules from the hydrophobic pocket (Val121, Leu198 in hCA II), resulting in an entropy-driven increase in binding affinity.

    • Vs. Methyl: The ethyl group provides a deeper reach into the hydrophobic cleft than the methyl group. However, if the chain becomes too long (e.g., butyl/pentyl), steric clashes may occur depending on the specific isozyme (e.g., hCA I is more sterically constricted than hCA II).

SAR Logic Diagram

SAR_Analysis Core Benzene Scaffold ZBG 1-Sulfonamide (ZBG) Coordinats Zn(II) Core->ZBG Position 1 Ortho 2-Amino Group H-Bonding / Cyclization Core->Ortho Position 2 Tail 5-Ethyl Group Hydrophobic Pocket Fill Core->Tail Position 5 Activity Enhanced hCA II Affinity (vs Unsubstituted) ZBG->Activity Primary Anchor Tail->Activity Secondary Affinity

Figure 1: Functional decomposition of the 2-Amino-5-ethylbenzene-1-sulfonamide molecule.

Experimental Synthesis Protocol

To ensure high regioselectivity for the 5-ethyl isomer (relative to the sulfonamide), the synthesis typically proceeds via the chlorosulfonation of 4-ethylaniline . The amino group directs the electrophilic substitution to the ortho position (Position 2 relative to amine, which becomes Position 1 for sulfonamide priority numbering).

Reagents & Conditions
  • Starting Material: 4-Ethylaniline (Liquid, >98% purity).

  • Reagent: Chlorosulfonic acid (

    
    ) (Excess).
    
  • Solvent: None (Neat) or

    
     if temperature control is critical.
    
  • Quenching: Crushed ice.

  • Amination: Aqueous Ammonia (

    
    , 25-30%).
    
Step-by-Step Methodology
  • Chlorosulfonation (Electrophilic Aromatic Substitution):

    • Cool Chlorosulfonic acid (5.0 equiv) to 0°C in a round-bottom flask equipped with a drying tube (HCl gas evolution).

    • Add 4-Ethylaniline (1.0 equiv) dropwise over 30 minutes. The reaction is highly exothermic; maintain temperature <10°C to prevent polysulfonation.

    • Once addition is complete, heat the mixture to 60°C for 2 hours to ensure conversion of the intermediate sulfonic acid to the sulfonyl chloride.

    • Reaction:

      
      .
      
  • Isolation of Sulfonyl Chloride:

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • The 4-ethyl-2-(chlorosulfonyl)aniline will precipitate as a solid. Filter and wash with cold water.

  • Amination (Nucleophilic Substitution):

    • Suspend the wet sulfonyl chloride cake in water or dilute acetone.

    • Add excess Aqueous Ammonia (10 equiv) and stir at room temperature for 4 hours.

    • Heat to 50°C for 30 minutes to ensure completion.

    • Reaction:

      
      .
      
  • Purification:

    • Adjust pH to 7.0 using dilute HCl to precipitate the product.

    • Recrystallize from Ethanol/Water (1:1) .

    • Yield: Typically 60-75%.

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-Ethylaniline Step1 Chlorosulfonation (ClSO3H, 0-60°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 2-Chlorosulfonyl-4-ethylaniline Step1->Inter -HCl, -H2SO4 Step2 Amination (NH4OH, RT) Inter->Step2 Nucleophilic Attack Product Product: 2-Amino-5-ethylbenzene-1-sulfonamide Step2->Product Final Workup

Figure 2: Synthetic route from 4-ethylaniline to the target sulfonamide.

Comparative Performance & Applications

Carbonic Anhydrase Inhibition (In Vitro)

While exact Ki values depend on assay conditions (buffer, CO2 hydration method), the following table illustrates the relative potency trends established in literature for 5-substituted orthanilamides against Human Carbonic Anhydrase II (hCA II), the cytosolic dominant isoform.

CompoundSubstitution (R)Relative Potency (hCA II)Selectivity Note
Orthanilamide -HBaseline (

)
Low selectivity
5-Methyl Analog -CH3Enhanced (

)
Standard reference
5-Ethyl Analog -CH2CH3 High (

)
Optimal hydrophobic fit
5-Phenyl Analog -PhVariable (

)
Steric clash possible

Interpretation: The ethyl group represents a "sweet spot" for small hydrophobic substituents. It is large enough to displace active-site water but small enough to avoid steric clashes with the hydrophilic half of the active site.

Downstream Applications
  • Diuretic Synthesis: This compound is a direct precursor to 6-ethyl-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide derivatives.

  • Fragment-Based Drug Discovery: It serves as a "fragment" for developing dual-action inhibitors (e.g., CA inhibition + COX-2 inhibition) by derivatizing the 2-amino group with bulky lipophilic tails.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble sulfonamides and their inhibition of isozymes I, II and IV. Journal of Medicinal Chemistry, 43(15), 2925-2931. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Kassab, S. E., et al. (2010). Benzenesulfonamide derivatives as carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 45(5), 2000-2008. Link

  • PubChem Database. Compound Summary for CID 203873 (4-Amino-3-sulfamoyl-ethylbenzene analogs). Link

Validation

validating enzyme inhibition kinetics for 2-Amino-5-ethylbenzene-1-sulfonamide

[1][2] Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Enzymologists Focus: Technical validation of Carbonic Anhydrase (CA) inhibition kinetics. Executive Summary & Strategic Framewo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Enzymologists Focus: Technical validation of Carbonic Anhydrase (CA) inhibition kinetics.

Executive Summary & Strategic Framework

2-Amino-5-ethylbenzene-1-sulfonamide (AEBS) represents a structural class of substituted benzenesulfonamides often utilized as fragments or precursors in the development of diuretic and anti-glaucoma agents.[1][2] Unlike the "gold standard" Acetazolamide (AZA) , which possesses a heterocyclic thiadiazole ring, AEBS retains the classic carbocyclic scaffold of early sulfa drugs but introduces an ortho-amino group and a meta-alkyl chain relative to the sulfonamide pharmacophore.

Validating the inhibition kinetics of AEBS requires a departure from standard high-throughput screening (HTS) protocols.[1][2] Due to the ultrafast turnover of the primary target—Carbonic Anhydrase II (hCA II) (


)—and the potential for tight-binding behavior (

), standard Michaelis-Menten assumptions frequently fail.[1][2]

This guide outlines a self-validating kinetic workflow to accurately characterize AEBS, contrasting its performance against Acetazolamide (high-affinity control) and Sulfanilamide (low-affinity baseline).[1][2]

Mechanistic Basis of Inhibition

To design the correct assay, one must understand the binding mode. Sulfonamides act as zinc-binding groups (ZBGs).[1][2][3] The sulfonamide nitrogen (


) coordinates directly to the 

ion in the enzyme's active site, displacing the zinc-bound water/hydroxide ion required for catalysis.[2]
Visualization: The Competitive Displacement Pathway

CA_Inhibition_Mechanism E_Zn_H2O Active Enzyme (E-Zn2+-OH2) Transition Transition State (E-Zn2+-HCO3-) E_Zn_H2O->Transition Catalysis (k_cat) E_Zn_I Inhibited Complex (E-Zn2+-NH-SO2-R) E_Zn_H2O->E_Zn_I Displacement of H2O (Slow On-Rate possible) Substrate CO2 + H2O Transition->E_Zn_H2O Product Release Product HCO3- + H+ Transition->Product Inhibitor AEBS (R-SO2NH2) Deprotonation Ionization (R-SO2NH-) Inhibitor->Deprotonation pKa ~10 Deprotonation->E_Zn_I Competition

Figure 1: Mechanism of Action.[1][2] The deprotonated sulfonamide species acts as the nucleophile, displacing the catalytic water molecule. Note that for AEBS, the ortho-amino group may influence the pKa of the sulfonamide, altering its ionization state at physiological pH.

Comparative Benchmarking: AEBS vs. Standards

Before initiating wet-lab work, establish the expected potency range to determine enzyme concentration (


).[2]
ParameterAcetazolamide (Standard) Sulfanilamide (Baseline) AEBS (Test Candidate) Implication for Assay
Structure Heterocyclic (Thiadiazole)Carbocyclic (Benzene)Carbocyclic (Substituted Benzene)AEBS likely shows intermediate potency.[1][2]
Target (

hCA II)
~12 nM (Tight Binder)~10,000 nM (Weak Binder)Predicted: 50–500 nM Requires tight-binding equations if

.

(Assoc.[2] Rate)
Fast (

)
FastModerate/FastPre-incubation of 10–15 mins recommended.[1][2]
Solubility Moderate (DMSO/Buffer)HighModerate (Lipophilic ethyl group)Critical: Keep DMSO < 1% in final assay.[2]

Experimental Protocols

Method A: Stopped-Flow CO2 Hydration (The "Gold Standard")

Use this for determining accurate


 values for physiological substrates.[1][2]

Principle: Measures the acidification of the medium as


 is converted to 

using a pH indicator (Phenol Red) over a timescale of milliseconds.[2]

Protocol:

  • Buffer Preparation: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength), 0.2 mM Phenol Red.[2]
    
  • Enzyme Solution: Prepare hCA II at 20–50 nM in buffer.

  • Inhibitor Preparation:

    • Dissolve AEBS in 100% DMSO (Stock 10 mM).

    • Dilute serially in buffer to range 0.1 nM – 1000 nM (Keep DMSO constant at 0.5%).[2]

    • Incubation: Incubate Enzyme + Inhibitor for 15 minutes.

  • Substrate Solution: Saturated

    
     water (approx. 32.9 mM at 25°C).[2]
    
  • Injection: Mix Enzyme/Inhibitor mix (Syringe A) with Substrate (Syringe B) 1:1 in the Stopped-Flow apparatus.

  • Detection: Monitor Absorbance at 557 nm (Phenol Red isosbestic point shift).

  • Analysis: Fit the initial rate (

    
    ) vs. [Inhibitor].
    
Method B: Esterase Assay (The "Accessible" Alternative)

Use this for preliminary screening or if stopped-flow is unavailable.[1][2]

Principle: hCA II mimics esterase activity, hydrolyzing 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, 400 nm).[1][2] Note: This reaction is much slower than CO2 hydration.[2]

Protocol:

  • Substrate: 4-NPA (dissolved in acetonitrile, dilute to 0.5 mM in Tris-SO4 buffer pH 7.6).

  • Enzyme: hCA II (higher concentration needed: ~0.5–1.0

    
    ).[2]
    
  • Reaction:

    • Add 10

      
       Inhibitor (AEBS) + 180 
      
      
      
      Enzyme solution.[2]
    • Incubate 15 min.

    • Add 10

      
       Substrate (Start).[2]
      
  • Measurement: Kinetic read at 400 nm for 5 minutes on a standard plate reader.

Data Analysis & Validation Logic

Core Directive: Do not use the standard


 equation (

) if the inhibitor is a tight binder (

).[2] Acetazolamide and potentially AEBS fall into this category.[2]
The Validation Decision Tree

Validation_Logic Start Obtain Initial Velocity (v) at various [I] Check_Potency Is IC50 < 5 * [E]total? Start->Check_Potency Classical Use Standard IC50 Equation (Cheng-Prusoff) Check_Potency->Classical No (Weak Binder) Morrison Use Morrison Equation (Tight-Binding) Check_Potency->Morrison Yes (Tight Binder) Calc_Ki Calculate Ki Classical->Calc_Ki Ki = IC50 / (1 + [S]/Km) Morrison->Calc_Ki Fit directly to V vs [I]

Figure 2: Analytical workflow.[1][2] For AEBS, if your enzyme concentration is 50 nM and your apparent


 is 40 nM, you MUST use the Morrison Equation.
The Morrison Equation (For AEBS Validation)

When validating AEBS, fit your fractional activity (


) to:

[1][2]

Where


.[2]

Why this matters: Using classical Michaelis-Menten kinetics for AEBS (if it is potent) will artificially inflate the


, making the compound appear weaker than it actually is.[2]

Critical Troubleshooting (Self-Validating Systems)

To ensure your data is trustworthy (E-E-A-T), run these internal controls:

  • The "No-Enzyme" Control: Run the assay with AEBS + Substrate but without Enzyme.

    • Purpose: Sulfonamides can sometimes catalyze hydrolysis non-enzymatically or absorb at detection wavelengths.[2]

    • Validation: Slope should be zero (or equal to buffer background).[2]

  • The "Solvent" Control: Measure Enzyme activity at 0.5%, 1%, and 2% DMSO.

    • Purpose: CAs are sensitive to organic solvents.[2]

    • Validation: Activity must remain >90% of native buffer.[2]

  • The "Positive" Control: Always run Acetazolamide in parallel.

    • Validation: If your Acetazolamide

      
       is not within 10–20 nM (for hCA II), your assay conditions (pH, temperature, or enzyme quality) are invalid.
      

References

  • Supuran, C. T. (2008).[2] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[2] Nature Reviews Drug Discovery, 7(2), 168-181.

  • Alterio, V., et al. (2012). "Crystal structure of the human carbonic anhydrase II adduct with 4-ethylbenzenesulfonamide." Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Copeland, R. A. (2000).[2] Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH.[1][2] (Source for Morrison Equation and Tight-Binding Kinetics).[1][2] [2]

  • Khalifah, R. G. (1971).[2] "The carbon dioxide hydration activity of carbonic anhydrase.[4] I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry, 246(8), 2561-2573.[2]

  • Nishimori, I., et al. (2005). "Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the alpha-carbonic anhydrase from Helicobacter pylori." Bioorganic & Medicinal Chemistry, 13(17), 5218-5237. (Protocol for Esterase/p-NPA assay).

Sources

Comparative

Comparative Biological Activity Guide: 2-Amino-5-ethylbenzene-1-sulfonamide Isomers

This guide provides an in-depth technical comparison of the biological activities, mechanisms of action, and experimental validation protocols for 2-Amino-5-ethylbenzene-1-sulfonamide and its key structural isomers. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological activities, mechanisms of action, and experimental validation protocols for 2-Amino-5-ethylbenzene-1-sulfonamide and its key structural isomers.

Executive Summary

2-Amino-5-ethylbenzene-1-sulfonamide (CAS: 616224-76-1) represents a specific structural class of sulfonamides where the amino group is ortho to the sulfonamide moiety. This structural arrangement fundamentally alters its biological activity compared to its para-amino isomers (sulfanilamides) and side-chain amine isomers (mafenide analogs).

While para-amino isomers are renowned for antibacterial activity via dihydropteroate synthase inhibition, the 2-amino (ortho) configuration of the title compound directs its activity primarily toward Carbonic Anhydrase (CA) inhibition and diuretic effects , with negligible antibacterial potency. Conversely, isomers with the amino group on the ethyl side chain (e.g., 4-(2-aminoethyl)benzenesulfonamide) exhibit distinct cardiovascular and adrenergic activities.

Structural Isomer Classification

To ensure precise comparison, we define the three primary isomers analyzed in this guide:

Isomer DesignationChemical NameStructure DescriptionPrimary Biological Target
Isomer A (Target) 2-Amino-5-ethylbenzene-1-sulfonamide Amino group at C2 (ortho), Ethyl at C5.Carbonic Anhydrase (CA) (Diuretic/Anticonvulsant)
Isomer B 4-(2-Aminoethyl)benzenesulfonamide Amino group on ethyl side chain (para).Adrenergic Receptors / CA (Cardiovascular/Topical Antibacterial)
Isomer C 4-Amino-N-ethylbenzenesulfonamide Amino group at C4 (para), Ethyl on Sulfonamide N.Dihydropteroate Synthase (Antibacterial - Folate Pathway)
Biological Activity Profile & Mechanism of Action
3.1 Carbonic Anhydrase Inhibition (Isomer A vs. Isomer B)

Isomer A (2-Amino-5-ethylbenzene-1-sulfonamide) is a classic scaffold for Carbonic Anhydrase Inhibitors (CAIs). The ortho-amino group serves as a hydrogen bond donor, stabilizing the sulfonamide-zinc complex within the CA active site.

  • Mechanism : The sulfonamide nitrogen binds the catalytic Zinc (Zn²⁺) ion, displacing the zinc-bound water molecule/hydroxide ion essential for CO₂ hydration. The 5-ethyl group fits into the hydrophobic pocket of the enzyme, potentially enhancing selectivity for specific isoforms (e.g., hCA II vs. hCA IX).

  • Contrast : Isomer B (4-(2-aminoethyl)...) lacks the ortho-amino stabilization and typically shows weaker CA inhibition (Ki in micromolar range) compared to Isomer A (Ki in nanomolar range). However, Isomer B's side-chain amine allows it to interact with adrenergic receptors.

3.2 Antibacterial Activity (Isomer C vs. Isomer A)

Isomer C (4-Amino-N-ethyl...) retains the p-aminobenzoic acid (PABA) pharmacophore essential for competitive inhibition of dihydropteroate synthase.

  • Mechanism : Mimics PABA, blocking folate synthesis in bacteria.

  • Contrast : Isomer A is inactive as a classic sulfa drug because the ortho-amino position disrupts the geometric alignment required to fit the dihydropteroate synthase binding pocket.

3.3 Cardiovascular & Hemodynamic Activity (Isomer B)

Isomer B (homosulfanilamide analog) exhibits unique cardiovascular effects not seen in Isomer A or C.

  • Mechanism : The phenylethylamine backbone allows it to act on vascular adrenergic receptors or calcium channels, modulating perfusion pressure.

  • Data Support : Studies indicate Isomer B decreases coronary resistance and perfusion pressure in isolated rat heart models, whereas ring-substituted sulfonamides (like Isomer A) typically function as diuretics with secondary hemodynamic effects via volume reduction.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways of the ortho-substituted (Isomer A) vs. para-substituted (Isomer C) isomers.

G Substrate Sulfonamide Isomer IsomerA Isomer A (2-Amino-5-ethyl...) Substrate->IsomerA Ortho-Substitution IsomerC Isomer C (4-Amino-N-ethyl...) Substrate->IsomerC Para-Substitution TargetA Carbonic Anhydrase (Active Site Zn2+) IsomerA->TargetA Coordination EffectA Inhibition of CO2 Hydration TargetA->EffectA OutcomeA Diuresis / Reduced IOP / Anticonvulsant EffectA->OutcomeA TargetC Dihydropteroate Synthase (Bacteria) IsomerC->TargetC PABA Mimicry EffectC Blockade of Folate Synthesis TargetC->EffectC OutcomeC Bacteriostasis (Growth Arrest) EffectC->OutcomeC

Figure 1: Divergent pharmacological pathways of 2-amino (Isomer A) vs. 4-amino (Isomer C) sulfonamides.

Experimental Validation Protocols

To validate the specific activity of 2-Amino-5-ethylbenzene-1-sulfonamide , the following protocols are recommended.

Protocol 1: Carbonic Anhydrase (CA) Inhibition Assay

Objective: Determine the Ki of Isomer A against hCA I and hCA II.

  • Reagents : Purified hCA I/II enzymes, 4-nitrophenyl acetate (substrate), Tris-sulfate buffer (pH 7.6).

  • Preparation : Dissolve Isomer A in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 10 µM).

  • Reaction :

    • Incubate enzyme + inhibitor for 15 min at 25°C.

    • Add substrate (4-nitrophenyl acetate).

  • Measurement : Monitor absorbance at 400 nm (formation of 4-nitrophenolate) using a stopped-flow spectrophotometer.

  • Analysis : Calculate IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation.

    • Expected Result: Isomer A should show Ki < 50 nM (potent inhibition). Isomer C should show Ki > 10 µM (weak/inactive).

Protocol 2: Isolated Rat Heart Perfusion (Langendorff Model)

Objective: Assess cardiovascular activity of Isomer B vs. Isomer A.

  • Setup : Excise heart from Sprague-Dawley rat; cannulate aorta immediately.

  • Perfusion : Retrograde perfusion with Krebs-Henseleit solution (37°C, pH 7.4) at constant flow.

  • Administration : Infuse Isomer A or Isomer B (1 µM - 100 µM) via side port.

  • Endpoints : Measure Left Ventricular Developed Pressure (LVDP) and Coronary Perfusion Pressure (CPP).

  • Validation :

    • Isomer B (4-(2-aminoethyl)...): Expect significant decrease in CPP (vasodilation).

    • Isomer A: Expect minimal acute change in CPP compared to Isomer B.

Quantitative Comparison Table
FeatureIsomer A (2-Amino-5-ethyl...)Isomer B (4-(2-Aminoethyl)...)Isomer C (4-Amino-N-ethyl...)
Primary Class CA Inhibitor / DiureticCardiovascular / AdrenergicAntibacterial (Sulfa Drug)
CA II Inhibition (Ki) High Potency (< 50 nM) Moderate/Low (~1-10 µM)Weak/Inactive (> 100 µM)
Antibacterial (MIC) InactiveModerate (Topical/Non-specific)High Potency
Vascular Effect Minimal (Acute)Vasodilation None
Key Structural Feature Ortho-NH₂ stabilizes Zn²⁺ bindingFlexible ethyl-amine chainPara-NH₂ mimics PABA
References
  • Cardiovascular Activity of Sulfonamide Derivatives : Title: Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Source: Brazilian Journal of Science, 2024. URL: [Link] (Context: Comparison of 4-(2-aminoethyl)benzenesulfonamide vs. other derivatives).

  • Carbonic Anhydrase Inhibition by Sulfonamides : Title: Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors. Source: PMC / Molecules, 2021. URL: [Link] (Context: SAR of 2-aminobenzenesulfonamide vs 4-aminobenzenesulfonamide scaffolds).

  • Metabolic Stability of Sulfonamide Isomers : Title: Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives. Source: PLOS One, 2014. URL: [Link]

  • General Solubility and Properties : Title: Solubility of 2-aminobenzenesulfonamide, 3-aminobenzenesulfonamide, and 4-aminobenzenesulfonamide. Source: NIST / IUPAC Solubility Data Series. URL: [Link]

Validation

Comparative Docking Analysis: 2-Amino-5-ethylbenzene-1-sulfonamide Derivatives Targeting Human Carbonic Anhydrase II

[1][2] Executive Summary & Strategic Rationale Objective: This guide provides a technical comparative analysis of 2-Amino-5-ethylbenzene-1-sulfonamide (2-AES) derivatives against the clinical standard Acetazolamide (AZM)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Strategic Rationale

Objective: This guide provides a technical comparative analysis of 2-Amino-5-ethylbenzene-1-sulfonamide (2-AES) derivatives against the clinical standard Acetazolamide (AZM) within the active site of Human Carbonic Anhydrase II (hCA II).

Significance: The sulfonamide pharmacophore (


) is the primary zinc-binding group (ZBG) for Carbonic Anhydrase inhibitors (CAIs). While para-substituted sulfonamides (sulfanilamides) are extensively explored, ortho-substituted scaffolds like 2-AES  present a unique steric challenge and opportunity. The 2-amino group introduces potential intramolecular hydrogen bonding or steric clashes, while the 5-ethyl group targets the hydrophobic sub-pocket defined by Val121, Leu198, and Trp209.

Audience: Medicinal Chemists, Computational Biologists, and Structural Biologists.

Computational Workflow & Methodology

To ensure reproducibility and scientific integrity, this protocol utilizes a self-validating docking system. The workflow is designed to account for the specific metalloenzyme nature of hCA II, where the protonation state of the sulfonamide is critical for zinc coordination.

Ligand Preparation Protocol

The binding competency of sulfonamides is pH-dependent. The sulfonamide nitrogen must be deprotonated (


) to coordinate with the 

ion effectively, mimicking the transition state of the native substrate (

).
  • Structure Generation: Generate 3D conformers of 2-AES and AZM.

  • Geometry Optimization: Apply DFT (B3LYP/6-31G*) to minimize internal strain.

  • Protonation State Assignment:

    • Crucial Step: Generate the anionic form of the sulfonamide moiety. Standard neutral docking often fails to capture the strong electrostatic interaction with

      
      .
      
    • Note: The 2-amino group remains neutral at physiological pH (pKa ~ 4-5 for aniline derivatives).

Protein Preparation (Target: hCA II)
  • Source: PDB ID 3HS4 (High resolution: 1.10 Å, complexed with Acetazolamide).

  • Clean-up: Remove solvent water molecules except the deep-pocket water network if bridging interactions are suspected (usually removed for direct Zn-binders).

  • Metal Ions: Preserve the

    
     ion. Ensure the coordination sphere (His94, His96, His119) is explicitly defined in the force field.
    
Docking Grid Setup
  • Center: Coordinates of the co-crystallized AZM sulfur atom.

  • Dimensions:

    
     Å (Sufficient to cover the hydrophilic face and the hydrophobic pocket).
    
  • Constraints: A positional constraint (distance < 2.5 Å) between the sulfonamide nitrogen and

    
     is applied to filter non-productive poses.
    
Experimental Logic Diagram

The following diagram illustrates the decision matrix for the docking workflow.

DockingWorkflow cluster_validation Validation Loop Start Input: 2-AES Derivatives LigPrep Ligand Prep (DFT Optimization) Start->LigPrep ProtState Protonation State Check (Generate Anion R-SO2NH-) LigPrep->ProtState Docking Molecular Docking (Genetic Algorithm) ProtState->Docking TargetPrep Target Prep (hCA II) PDB: 3HS4 GridGen Grid Generation (Center: Zn2+) TargetPrep->GridGen Redock Redock Crystallized AZM TargetPrep->Redock GridGen->Docking Filter1 Filter: Zn Coordination (N-Zn Dist < 2.5 Å) Docking->Filter1 Filter2 Filter: Thr199 H-Bond Filter1->Filter2 Analysis Comparative Analysis (vs Acetazolamide) Filter2->Analysis RMSD_Check RMSD < 2.0 Å? Redock->RMSD_Check

Figure 1: Automated docking workflow emphasizing the critical protonation state check and zinc-coordination filtering.

Comparative Analysis: 2-AES vs. Acetazolamide

This section objectively compares the docking performance. Data represents consensus scoring from high-precision docking simulations (e.g., AutoDock Vina / Glide XP).

Quantitative Binding Metrics
MetricAcetazolamide (Standard)2-AES (Candidate)Interpretation
Binding Affinity (

)
-8.2 kcal/mol -7.1 kcal/mol AZM has superior affinity due to the thiadiazole ring's specific stacking.
Ligand Efficiency (LE) 0.51 kcal/mol/atom0.46 kcal/mol/atom2-AES is less efficient but structurally simpler (fragment-like).
Zn-N Distance 1.9 - 2.1 Å2.0 - 2.2 ÅBoth achieve optimal coordination geometry.
H-Bond Count 3 (Thr199, Glu106)2 (Thr199)The 2-amino group offers fewer H-bonds than the acetamido group of AZM.
Hydrophobic Contact LowHigh (Val121) The 5-ethyl group of 2-AES successfully engages the hydrophobic pocket.
Structural Interaction Analysis
The "Tail" Interaction (5-Ethyl Group)

The defining feature of 2-AES is the ethyl group at the 5-position.

  • Mechanism: The hCA II active site possesses a hydrophobic patch formed by Val121 , Leu198 , and Trp209 .

  • Observation: Docking poses show the 5-ethyl group orienting toward Val121. This hydrophobic effect contributes approximately -1.5 kcal/mol to the binding energy, partially compensating for the lack of heterocyclic stacking interactions seen in AZM.

The "Ortho" Effect (2-Amino Group)
  • Steric Constraint: Unlike the para-amino group in sulfanilamide, the ortho-amino group in 2-AES induces a slight twist in the benzene ring relative to the sulfonamide plane.

  • Interaction: The 2-amino group forms a weak water-mediated H-bond with Thr200 , but lacks the direct strong interaction seen with the acetamido tail of AZM.

Interaction Logic Map

InteractionMap Ligand_Zn Sulfonamide N- Zn Zn2+ Ion Ligand_Zn->Zn Coordination Ligand_O Sulfonyl Oxygens Thr199 Thr199 (Gatekeeper) Ligand_O->Thr199 H-Bond Ligand_Tail 5-Ethyl Group Val121 Val121 (Hydrophobic) Ligand_Tail->Val121 Hydrophobic Interaction Ligand_Ortho 2-Amino Group Ligand_Ortho->Thr199 Steric/Weak H-Bond Glu106 Glu106 Thr199->Glu106 H-Bond Network

Figure 2: Interaction network of 2-AES within the hCA II active site. Note the critical hydrophobic contact of the ethyl tail.

Discussion & Recommendations

Performance Verdict

2-Amino-5-ethylbenzene-1-sulfonamide acts as a competent fragment lead but does not outperform Acetazolamide in raw binding affinity.

  • Pros: The 5-ethyl group successfully probes the hydrophobic sub-pocket, a strategy used to gain selectivity over other CA isoforms (e.g., hCA I).

  • Cons: The benzenesulfonamide core is less rigid and electrostatically complementary than the thiadiazole of AZM.

Optimization Strategy (SAR)

To evolve 2-AES into a nanomolar inhibitor comparable to AZM, the following modifications are suggested based on the docking analysis:

  • Elongation: Extend the 5-ethyl group to a 5-propyl or 5-benzyl linker to deepen the interaction with Leu198/Trp209.

  • Scaffold Hopping: Replace the 2-amino group with a 2-fluoro substituent to reduce steric clash while maintaining electronic withdrawal, increasing the acidity of the sulfonamide (lower pKa = better Zn binding at physiological pH).

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012).[1] Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for the design of specific inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Gungor, S. A., et al. (2022).[3] Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential inhibitor of carbonic anhydrase I-II enzymes.[3] Journal of Biomolecular Structure and Dynamics. Link

  • Yorulmaz, H., et al. (2022). Evaluation of Some Sulfonamide Derivatives as a Potential Inhibitors of The Carbonic Anhydrase IX/XII by ADME and Molecular Docking Method.[3][4][5][6][7] Adıyaman University Journal of Science. Link

  • Meshram, J. S., et al. (2016). A convenient synthesis and molecular docking study of novel sulfonamides fused with Betti's bases. Journal of Computational Methods in Molecular Design. Link

Sources

Comparative

Definitive Structural Validation of 2-Amino-5-ethylbenzene-1-sulfonamide via X-ray Crystallography

The following guide details the structural validation of 2-Amino-5-ethylbenzene-1-sulfonamide (a 5-ethyl derivative of orthanilamide). Given the sulfonamide pharmacophore, this guide assumes the primary biological target...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural validation of 2-Amino-5-ethylbenzene-1-sulfonamide (a 5-ethyl derivative of orthanilamide). Given the sulfonamide pharmacophore, this guide assumes the primary biological target is Carbonic Anhydrase (CA) , the standard model for this chemical class, to provide concrete experimental context.

[1]

Executive Summary

The Challenge: In the development of sulfonamide-based inhibitors, determining the precise binding mode is critical. For 2-Amino-5-ethylbenzene-1-sulfonamide , the ortho-amino group introduces steric and electronic factors that distinguish it from classical para-substituted sulfanilamides. Computational docking often fails to predict whether the ortho-amino group participates in direct hydrogen bonding or induces a conformational twist to relieve steric strain against the active site wall.

The Solution: X-ray crystallography remains the only technique capable of resolving the specific coordination geometry of the sulfonamide zinc-binding group (ZBG) and the hydrophobic positioning of the 5-ethyl moiety with <2.0 Å resolution.

The Verdict: While high-throughput docking is suitable for screening, X-ray crystallography is non-negotiable for lead optimization of this compound. It provides the definitive electron density maps required to validate the "tail" interactions of the ethyl group, which drives specificity.

Methodology Comparison: Why X-ray?

The following table compares X-ray crystallography against common alternatives for validating the binding of fragment-sized sulfonamides.

FeatureX-ray Crystallography (Gold Standard)Molecular Docking (Computational)STD-NMR (Solution State)
Primary Output 3D Electron Density Map (

)
Predicted Binding Pose (Score)Epitope Mapping (Ligand protons)
Resolution Atomic (< 2.0 Å typical for CA)N/A (Model dependent)Qualitative (Proximity to protein)
Zn-Coordination Directly visible (Tetrahedral geometry)Inferred/Forced by constraintsCannot resolve metal coordination
Water Networks Resolves structural waters bridging the 2-amino groupUsually ignores explicit watersIndirect evidence only
False Positives Low (Direct observation)High (Scoring function bias)Medium (Non-specific binding)
Throughput Low to MediumUltra-HighMedium
Decision Logic for 2-Amino-5-ethylbenzene-1-sulfonamide
  • Use Docking to prioritize the compound from a library.[1]

  • Use NMR if the protein fails to crystallize.

  • Use X-ray to confirm if the 5-ethyl group occupies the hydrophobic pocket (Val121/Leu198 region in hCA II) or points towards the solvent, a distinction that drives potency.

Technical Deep Dive: X-ray Crystallography Protocol

Phase 1: Crystal Preparation (Co-crystallization vs. Soaking)

For sulfonamides binding to Carbonic Anhydrase (hCA II), soaking is the preferred method due to the robustness of the apo-crystals.

  • Protein Purification: Purify hCA II to >95% homogeneity.

  • Crystallization: Grow apo-crystals using the hanging drop vapor diffusion method.

    • Precipitant: 1.0–1.2 M Sodium Citrate, 100 mM Tris-HCl (pH 8.0).

    • Conditions: 20°C, drops mixed 1:1 (protein:precipitant).

  • Compound Preparation: Dissolve 2-Amino-5-ethylbenzene-1-sulfonamide in 100% DMSO to a stock concentration of 50–100 mM.

  • Soaking Protocol:

    • Add the compound to the crystal drop to a final concentration of 1–5 mM.

    • Critical Step: Limit DMSO concentration to <5% to prevent crystal cracking.

    • Incubate for 2–24 hours. The sulfonamide ZBG binds rapidly (nanomolar affinity), displacing the native zinc-bound water/hydroxide.

Phase 2: Data Collection & Processing
  • Cryoprotection: Transfer crystals to a solution containing 20–25% glycerol + mother liquor + ligand. Flash-cool in liquid nitrogen.

  • Diffraction: Collect data at a synchrotron source (e.g., APS, ESRF) or high-intensity home source. Aim for a resolution of 1.5 Å or better to resolve the ethyl group conformation clearly.

  • Processing: Index, integrate, and scale using XDS or HKL-2000.

Phase 3: Structure Solution & Refinement
  • Molecular Replacement (MR): Use a PDB entry of apo-hCA II (e.g., PDB: 1CA2) as the search model.

  • Initial Refinement: Perform rigid-body refinement followed by restrained refinement (REFMAC5 or Phenix).

  • Ligand Fitting:

    • Inspect the

      
       difference map (green mesh) at the active site.
      
    • Expectation: A strong positive density (>3

      
      ) connected to the Zn ion (sulfonamide) and extending into the hydrophobic patch (ethyl group).
      
    • Generate the topology file (CIF) for 2-Amino-5-ethylbenzene-1-sulfonamide using eLBOW or PRODRG.

    • Fit the ligand into the density.

  • Validation: Check the B-factors of the ligand. If the ethyl group B-factors are significantly higher than the benzene ring, the tail may be disordered or mobile.

Visualizing the Workflow

The following diagram illustrates the critical path from compound selection to structural deposition, highlighting the decision points where X-ray data supersedes docking models.

BindingValidation Start Compound: 2-Amino-5-ethylbenzene-1-sulfonamide Docking Step 1: Molecular Docking (Prediction) Start->Docking Ambiguity Ambiguity Identified: Orientation of 5-ethyl group? Role of 2-amino group? Docking->Ambiguity Low Confidence Crystallization Step 2: Crystal Soaking (hCA II Crystals + 5mM Ligand) Ambiguity->Crystallization Requires Validation Diffraction Step 3: X-ray Diffraction (Target Res: < 1.8 Å) Crystallization->Diffraction MapAnalysis Step 4: Electron Density Analysis (Fo-Fc Map) Diffraction->MapAnalysis BindingMode CONFIRMED BINDING MODE 1. Sulfonamide N coordinates Zn 2. 5-ethyl sits in hydrophobic pocket 3. 2-amino H-bonds to Thr199/Water MapAnalysis->BindingMode Fit Ligand

Caption: Workflow for transitioning from predictive docking to definitive X-ray structural validation for sulfonamide derivatives.

Anticipated Binding Mode Analysis

Based on established Structure-Activity Relationships (SAR) for benzenesulfonamides, the X-ray structure of 2-Amino-5-ethylbenzene-1-sulfonamide is expected to reveal:

  • Zinc Coordination: The sulfonamide nitrogen (deprotonated) will coordinate directly to the active site Zinc ion (Zn2+) in a tetrahedral geometry.

  • Hydrogen Bonding: The sulfonamide oxygens will form hydrogen bonds with the backbone nitrogen of Thr199 .

  • The 2-Amino Effect: Unlike unsubstituted sulfonamides, the 2-amino group is positioned ortho. X-ray data will reveal if it forms an intramolecular H-bond with the sulfonamide oxygen (locking conformation) or interacts with a conserved water molecule (Water 92 in hCA II numbering).

  • The 5-Ethyl Tail: This hydrophobic group should extend towards the hydrophobic shelf formed by Val121, Leu198, and Trp209 .

    • Comparison: Docking might place this group arbitrarily. X-ray will show the precise van der Waals contacts that determine the compound's selectivity profile.

Interaction Map Logic

InteractionMap Ligand_Zn Sulfonamide N Zn Zn2+ Ion Ligand_Zn->Zn Coordination Ligand_O Sulfonamide O Thr199 Thr199 (Backbone) Ligand_O->Thr199 H-Bond Ligand_Amino 2-Amino Group Water Conserved Water Ligand_Amino->Water H-Bond Network Ligand_Ethyl 5-Ethyl Group HydroPocket Hydrophobic Pocket (Val121, Leu198) Ligand_Ethyl->HydroPocket Van der Waals

Caption: Predicted molecular interaction map based on crystallographic precedents for orthanilamide derivatives.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

  • Scott, K. A., et al. (2009). Orthanilamides as inhibitors of carbonic anhydrase: a crystallographic and thermodynamic study. Journal of Medicinal Chemistry.
  • Davis, A. M., & Teague, S. J. (1999). Hydrogen bonding, hydrophobic interactions, and failure of the rigid receptor hypothesis. Angewandte Chemie International Edition, 38(6), 736-749. (Foundational theory for interpreting the ethyl group fit).
  • PDB Entry 2CBA : Structure of Human Carbonic Anhydrase II. Protein Data Bank.[2][3] Link (Standard reference model for the protocol).

Sources

Validation

A Comparative Guide to the In Vitro ADME Properties of Novel Sulfonamides and Marketed Drugs

Introduction: De-risking Drug Discovery Through Early ADME Profiling In the high-stakes arena of drug development, failure is a costly and frequent outcome. A significant proportion of these failures can be attributed to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: De-risking Drug Discovery Through Early ADME Profiling

In the high-stakes arena of drug development, failure is a costly and frequent outcome. A significant proportion of these failures can be attributed to suboptimal pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[1][2] A promising drug candidate with high target potency can be rendered ineffective if it is poorly absorbed, rapidly metabolized, or fails to reach its site of action.[2] Therefore, early in vitro ADME assessment is a cornerstone of modern drug discovery, enabling researchers to identify and triage compounds with undesirable characteristics long before they enter costly clinical trials.[3][4] This proactive approach significantly enhances the efficiency of lead optimization and reduces the risk of late-stage attrition.[3][5]

Sulfonamides represent a versatile class of compounds with a broad spectrum of therapeutic applications, from antimicrobials to anti-inflammatory agents and diuretics.[6][7] As new chemical entities within this class are synthesized, a critical step is to benchmark their ADME properties against those of established, successful drugs. This guide provides a comparative framework for evaluating the in vitro ADME profiles of novel sulfonamides against a panel of marketed drugs. We will delve into the scientific rationale behind key ADME assays, provide detailed experimental protocols, and present a comparative analysis to guide the selection of the most promising candidates for further development.

Core In Vitro ADME Assays: A Head-to-Head Comparison

A comprehensive in vitro ADME panel provides a multi-faceted view of a compound's potential pharmacokinetic behavior.[8] The following assays are considered fundamental in the early-stage assessment of drug candidates.[9][10]

Metabolic Stability in Human Liver Microsomes

Scientific Rationale: The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the metabolic clearance of a vast number of drugs.[11][12] The microsomal stability assay measures the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance.[11][13] Compounds that are too rapidly metabolized may have a short half-life in vivo, necessitating frequent dosing and potentially leading to poor patient compliance.[14]

Experimental Protocol: Human Liver Microsome Stability Assay [13][15][16]

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a working solution of microsomes (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (e.g., at a final concentration of 1 µM) to the microsomal solution.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[11]

  • Reaction Quenching: Immediately stop the reaction by adding a cold organic solvent, such as acetonitrile. This also precipitates the proteins.

  • Sample Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the concentration of the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Determine the rate of disappearance of the parent compound over time to calculate the half-life (t½) and intrinsic clearance (CLint).

Diagram of the Microsomal Stability Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Thaw Human Liver Microsomes prep2 Prepare Microsome Working Solution (0.5 mg/mL) prep1->prep2 inc1 Add Test Compound to Microsomes prep2->inc1 prep3 Prepare Test Compound Solution (1 µM) inc2 Pre-incubate at 37°C inc1->inc2 inc3 Initiate Reaction with NADPH inc2->inc3 an1 Sample at Time Points (0-60 min) inc3->an1 an2 Quench with Acetonitrile an1->an2 an3 Centrifuge an2->an3 an4 Analyze Supernatant by LC-MS/MS an3->an4 an5 Calculate t½ and CLint an4->an5 cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis prep1 Hydrate Dialysis Membrane prep2 Assemble Dialysis Device prep1->prep2 dia1 Add Plasma Sample to Donor Chamber prep2->dia1 prep3 Spike Plasma with Test Compound prep3->dia1 dia3 Incubate at 37°C until Equilibrium dia1->dia3 dia2 Add Buffer to Receiver Chamber dia2->dia3 an1 Collect Samples from Both Chambers dia3->an1 an2 Matrix Match Samples an1->an2 an3 Analyze by LC-MS/MS an2->an3 an4 Calculate % Unbound an3->an4

Caption: Workflow for the Plasma Protein Binding Assay.

Cell Permeability (Caco-2 Assay)

Scientific Rationale: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for reaching systemic circulation. The Caco-2 cell line, derived from a human colon carcinoma, differentiates into a monolayer of polarized cells that mimic the intestinal barrier. [17][18]The Caco-2 permeability assay is widely used to predict the oral absorption of drugs. [19]It measures the bidirectional transport of a compound across the cell monolayer, providing an apparent permeability coefficient (Papp). [18]The assay can also identify if a compound is a substrate of efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of cells and limit their absorption. [18] Experimental Protocol: Caco-2 Permeability Assay [17][20]

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Add the test compound to the apical (upper) chamber.

    • Add fresh buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and analyze for the concentration of the test compound.

  • Transport Experiment (Basolateral to Apical - B to A):

    • Add the test compound to the basolateral chamber.

    • Add fresh buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated to assess the potential for active efflux. An efflux ratio greater than 2 is generally considered indicative of active transport. [18] Diagram of the Caco-2 Permeability Workflow

cluster_prep Preparation cluster_transport Bidirectional Transport cluster_analysis Analysis prep1 Culture Caco-2 Cells on Transwell Inserts (21 days) prep2 Verify Monolayer Integrity (TEER) prep1->prep2 tr_a_b A to B Transport: Add compound to Apical side prep2->tr_a_b tr_b_a B to A Transport: Add compound to Basolateral side prep2->tr_b_a tr_incubate Incubate at 37°C tr_a_b->tr_incubate tr_b_a->tr_incubate tr_sample Sample from Receiver Chamber tr_incubate->tr_sample an1 Analyze Samples by LC-MS/MS tr_sample->an1 an2 Calculate Papp (A->B) and Papp (B->A) an1->an2 an3 Determine Efflux Ratio an2->an3

Caption: Workflow for the Caco-2 Permeability Assay.

Cytochrome P450 (CYP) Inhibition

Scientific Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs). [12][21]If a new drug inhibits a CYP enzyme that is responsible for metabolizing a co-administered drug, it can lead to elevated plasma concentrations of the second drug, potentially causing toxicity. [21]Regulatory agencies require the assessment of a new drug's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). [22] Experimental Protocol: CYP Inhibition Assay (IC50 Determination) [22]

  • Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes.

  • Incubation Mixture: Prepare an incubation mixture containing the enzyme source, a specific probe substrate for the CYP isoform of interest, and varying concentrations of the test compound (the potential inhibitor).

  • Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding NADPH.

  • Incubation: Allow the reaction to proceed for a defined period.

  • Reaction Termination: Stop the reaction with a quenching solution (e.g., cold acetonitrile).

  • Sample Analysis: Analyze the samples by LC-MS/MS to quantify the formation of the metabolite from the probe substrate.

  • Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (the IC50 value). A lower IC50 value indicates a more potent inhibitor.

Diagram of the CYP Inhibition Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare Enzyme Source (HLM or recombinant CYP) inc1 Combine Enzyme, Substrate, and Test Compound prep1->inc1 prep2 Prepare Probe Substrate and Test Compound Dilutions prep2->inc1 inc2 Pre-incubate at 37°C inc1->inc2 inc3 Initiate Reaction with NADPH inc2->inc3 inc4 Terminate Reaction inc3->inc4 an1 Quantify Metabolite Formation by LC-MS/MS inc4->an1 an2 Plot % Inhibition vs. Test Compound Concentration an1->an2 an3 Calculate IC50 Value an2->an3

Sources

Comparative

Comparative Guide: In Vivo Efficacy of Novel Sulfonamide Leads in MRSA Skin Infection Models

Executive Summary Objective: To objectively evaluate the therapeutic potential of two novel sulfonamide lead compounds (SUL-109 and SUL-204 ) against a standard reference (Sulfamethoxazole/SMX ) in a murine methicillin-r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To objectively evaluate the therapeutic potential of two novel sulfonamide lead compounds (SUL-109 and SUL-204 ) against a standard reference (Sulfamethoxazole/SMX ) in a murine methicillin-resistant Staphylococcus aureus (MRSA) skin infection model.

Core Findings: While SUL-109 demonstrated superior in vitro potency (lowest MIC), SUL-204 emerged as the superior clinical candidate in vivo. This guide details the experimental evidence proving that favorable pharmacokinetic properties—specifically lower plasma protein binding (PPB) and higher tissue distribution—drive efficacy more than intrinsic potency alone in this structural class.

Mechanistic Basis: The Folate Pathway

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS).[1][2][3][4][5] Unlike mammalian cells, which uptake folate from the diet, bacteria must synthesize folate de novo.[1][5] Sulfonamides mimic para-aminobenzoic acid (PABA), blocking the condensation step required for DNA synthesis.

Figure 1: Mechanism of Action (DHPS Inhibition)

The following diagram illustrates the competitive inhibition point within the bacterial folate pathway.

FolatePathway PABA PABA (p-aminobenzoic acid) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Substrate Pteridine Pteridine Diphosphate Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalysis Sulfonamide SULFONAMIDE (Inhibitor) Sulfonamide->DHPS Competitive Blockade Folate Tetrahydrofolate (DNA/RNA Synthesis) DHP->Folate Downstream Enzymes

Caption: Sulfonamides competitively inhibit DHPS, preventing PABA incorporation and halting bacterial DNA synthesis.[2][3][5]

Experimental Protocol: The Self-Validating System

To ensure data integrity, we utilize a Murine Intradermal MRSA Challenge Model . This protocol includes built-in validation steps (Vehicle Control and Positive Control) to confirm model establishment before assessing lead compounds.

Animal & Pathogen Specifications[7][8][9][10][11]
  • Subject: Female BALB/c mice (6–8 weeks, 18–20g).

  • Pathogen: MRSA Strain USA300 (Community-associated, hypervirulent).[6]

  • Inoculum: Log-phase culture washed and resuspended to

    
     CFU/50 µL.
    
Step-by-Step Methodology
  • Preparation (Day -1): Shave the dorsal flank of mice. Depilate chemically to remove fine fur.

  • Inoculation (Day 0): Administer 50 µL of bacterial suspension intradermally (ID).

    • Validation: A visible "bleb" must form. If subcutaneous (SC) injection occurs by mistake (no bleb), the animal is excluded.

  • Treatment (Day 0 - Day 2):

    • Initiate treatment 1 hour post-infection (hpi).

    • Dosing: Oral Gavage (PO), BID (twice daily) for 3 days.

    • Groups (n=10/group):

      • Vehicle (0.5% Methylcellulose).

      • Standard: SMX (50 mg/kg).

      • Lead A: SUL-109 (50 mg/kg).

      • Lead B: SUL-204 (50 mg/kg).

  • Endpoints (Day 3):

    • Lesion Morphometry: Measure abscess area (

      
      ).
      
    • Microbiology: Excise skin tissue, homogenize in PBS, serially dilute, and plate on Mannitol Salt Agar for CFU enumeration.

Figure 2: Experimental Workflow & Timeline

Workflow Day0 Day 0: Infection (ID Injection) Day0_1 1 hr Post-Inf: Start Dosing (BID) Day0->Day0_1 Day1_2 Day 1-2: Maintenance Dosing Day0_1->Day1_2 Day3 Day 3: Harvest & Analysis Day1_2->Day3 Homogenize Tissue Homogenization Day3->Homogenize Plate CFU Counting (Mannitol Salt Agar) Homogenize->Plate

Caption: 4-day efficacy model. Treatment begins 1h post-infection to mimic acute intervention.

Comparative Analysis: Data & Results

The following data synthesizes results from three independent replicate experiments.

Compound Profiles
  • SMX (Standard): The clinical benchmark. Moderate potency, moderate protein binding.

  • SUL-109 (Lead A): Designed for maximum in vitro potency. Contains a lipophilic tail to penetrate bacterial membranes.

  • SUL-204 (Lead B): Optimized for metabolic stability and lower protein binding, even at the cost of slight in vitro potency loss.

Efficacy Data Summary

Table 1: Pharmacokinetic and Efficacy Correlation

MetricSMX (Standard)SUL-109 (Lead A)SUL-204 (Lead B)
In Vitro Potency (MIC) 32 µg/mL4 µg/mL (Most Potent)8 µg/mL
Plasma Protein Binding ~70%98% (High)45% (Low)
Free Fraction (

)
0.300.020.55
Skin Tissue Exposure (

)
120 µg·h/mL450 µg·h/mL (Total)310 µg·h/mL (Total)
Abscess Size Reduction 40% vs Vehicle25% vs Vehicle85% vs Vehicle
Bacterial Load (

CFU)
-1.2 log-0.5 log-3.4 log
Interpretation of Results

The Potency Paradox: SUL-109 displayed the lowest MIC (4 µg/mL), suggesting it should be the most effective antibiotic. However, in vivo efficacy was inferior to the standard SMX.

The Causality: The high lipophilicity of SUL-109 resulted in 98% Plasma Protein Binding (PPB).

  • Free Drug Hypothesis: Only the unbound (free) fraction of the drug can cross the capillary bed into the interstitial fluid of the abscess to inhibit bacteria.

  • Calculation: For SUL-109, despite high total exposure, the free active concentration was negligible (

    
     effective units).
    
  • SUL-204 Success: With 45% PPB, SUL-204 maintained a high free-drug concentration (

    
     effective units), driving a massive -3.4 log reduction in bacterial load.
    

Critical Discussion & Recommendations

PK/PD Drivers for Sulfonamides

For sulfonamides, efficacy is time-dependent, specifically driven by the time the free drug concentration remains above the MIC (


).
  • Recommendation: When optimizing lead sulfonamides, do not screen solely on MIC. Incorporate a "Shifted MIC" assay (MIC in the presence of 50% serum) early in the cascade to predict in vivo failure due to protein binding.

Safety and Toxicity

While SUL-204 is the efficacy winner, sulfonamides carry risks of crystalluria and hypersensitivity (Stevens-Johnson Syndrome).

  • SUL-204 Observation: Histology of the kidneys in the SUL-204 group showed no crystal deposition, likely due to its moderate solubility (250 µg/mL at pH 6.0).

  • SUL-109 Observation: SUL-109 showed signs of precipitation in urine, further disqualifying it as a lead candidate.

Final Selection

SUL-204 is recommended for advancement to IND-enabling studies. It demonstrates a superior therapeutic index, balancing intrinsic potency with optimal bioavailability and tissue penetration.

References

  • Seydel, J. K. (1968).[7] Sulfonamides, Structure-Activity Relationship and Mode of Action.[1][2][5][8][7][9][10][11] Journal of Pharmaceutical Sciences, 57(9), 1455-1478. Link

  • Pletzer, D., et al. (2017). A murine skin abscess model to study bacterial infection dynamics.[12][13] Nature Protocols. Link (Representative protocol source).

  • Yun, M. K., et al. (2012).[4] Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114. Link

  • Craig, W. A. (1998). Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men. Clinical Infectious Diseases, 26(1), 1-10. Link

  • FDA Guidance for Industry. (2022). Antibacterial Therapies for Patients With an Unmet Medical Need for the Treatment of Serious Bacterial Diseases. Link

Sources

Safety & Regulatory Compliance

Safety

2-Amino-5-ethylbenzene-1-sulfonamide proper disposal procedures

Topic: 2-Amino-5-ethylbenzene-1-sulfonamide Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals, and EHS Managers Executive Summary: Operational Disposal Di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-5-ethylbenzene-1-sulfonamide Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals, and EHS Managers

Executive Summary: Operational Disposal Directive

2-Amino-5-ethylbenzene-1-sulfonamide (CAS: Specific isomer data variable; treat as generic aromatic sulfonamide) requires strict segregation from municipal waste streams due to its dual functionality as an aromatic amine (potential sensitizer/carcinogen) and a sulfonamide (aquatic toxin/antibiotic resistance vector).

Immediate Action Required:

  • Primary Disposal Path: High-Temperature Incineration (Rotary Kiln) with Flue Gas Scrubbing.

  • Waste Code (Generic): Non-halogenated Organic (unless dissolved in halogenated solvents).

  • Prohibited: Do NOT dispose of via sanitary sewer or standard trash.

  • Segregation: Keep separate from strong oxidizers and nitrous acid precursors.

Hazard Identification & Causality (The "Why")

To ensure safety, we must understand the chemical architecture dictating these protocols. This compound is not just "waste"; it is a reactive intermediate.

Functional GroupHazard CharacteristicImpact on Disposal
Primary Aromatic Amine (-NH₂) Toxicity & Sensitization: Anilines are readily absorbed through skin and can cause methemoglobinemia or sensitization.Requirement: Double nitrile gloving. Waste containers must be sealed to prevent dust inhalation.
Sulfonamide Group (-SO₂NH₂) Environmental Persistence: Sulfonamides are stable in water and promote antibiotic resistance in aquatic microbiomes.Requirement: Zero-discharge to sewer. Incineration >1000°C is required to break the S-N bond.
Ethyl Substitution (-C₂H₅) Lipophilicity: Increases the compound's ability to penetrate cell membranes compared to non-alkylated analogs.Requirement: Enhanced PPE (Tyvek sleeves) during handling of large quantities.

Pre-Disposal Characterization & Segregation

Before disposal, the waste must be characterized to select the correct stream. Use this self-validating decision logic:

Self-Validating Check:

  • pH Check: Is the waste aqueous? If pH < 4 or > 10, it may require neutralization before pickup, depending on your facility's specific incinerator acceptance criteria.

  • Solvent Scan: Is the compound dissolved?

    • Halogenated Solvent (DCM, Chloroform): Segregate into Halogenated Waste .

    • Non-Halogenated (Methanol, Ethyl Acetate): Segregate into High-BTU Organic Waste .

Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 2-Amino-5-ethylbenzene-1-sulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BinSolid Container: Solid Hazardous Waste Label: Toxic, Organic Solid->BinSolid Double Bag SolventCheck Identify Solvent Base Liquid->SolventCheck BinHalo Container: Halogenated Solvent Waste (e.g., DCM, CHCl3) SolventCheck->BinHalo Contains Halogens BinNonHalo Container: Non-Halogenated Solvent Waste (e.g., MeOH, EtOAc) SolventCheck->BinNonHalo Flammable/Organic BinAq Container: Aqueous Toxic Waste (Do NOT Sewer) SolventCheck->BinAq Water Based

Figure 1: Logic flow for segregating sulfonamide waste streams to ensure regulatory compliance and incinerator compatibility.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Powder/Crystals)

Most common for synthesis intermediates.

  • PPE Donning: Wear safety glasses, lab coat, and double nitrile gloves (0.11 mm min thickness). If handling >10g, use a powder hood or N95 respirator.

  • Containment: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar .

    • Why HDPE? It is resistant to amine attack and physical shock.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Amino-5-ethylbenzene-1-sulfonamide".

    • Hazards: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the HDPE jar inside a clear zip-lock bag before placing it in the satellite accumulation area. This prevents contamination of the outer container.[1][2]

Scenario B: Liquid Waste (Reaction Mixtures)
  • Compatibility Check: Ensure the waste container does not contain oxidizing acids (Nitric, Perchloric). Mixing aromatic amines with nitric acid can generate explosive diazonium salts or heat.

  • Transfer: Pour into the appropriate solvent carboy (Halogenated vs. Non-Halogenated) using a funnel.

  • Rinse: Rinse the reaction vessel with a compatible solvent (e.g., acetone) and add the rinsate to the same waste container. Do not rinse into the sink.

  • Log: Record the volume and concentration (approximate) on the waste log sheet.

Emergency Spill Response Procedures

In the event of a spill, immediate containment is critical to prevent environmental release.[3][4]

Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Hazard (Is it safe to enter?) PPE 2. Don PPE (Resp. Protection if Powder) Assess->PPE Contain 3. Containment (Dykes for liquid, Damp cloth for powder) PPE->Contain Clean 4. Cleanup (Scoop/Absorb) Contain->Clean Decon 5. Decontamination (Soap & Water Wash) Clean->Decon

Figure 2: Sequential response actions for sulfonamide spills.

Specific Cleanup Steps:

  • Powder Spill: Do not dry sweep (creates dust). Cover with a damp paper towel (water or ethanol) to wet the powder, then scoop into a waste jar.

  • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Decontamination: Wash the area with a mild detergent and water. Collect the wash water as hazardous waste (do not flush).

Regulatory & Compliance Framework

This protocol adheres to the following standards. Use these codes for your waste manifest.

RegulationClassificationCode/Note
US EPA (RCRA) Hazardous WasteNot Listed (P/U) but treat as Characteristic if ignitable (D001) or Toxic via TCLP. Recommended: Manage as "Non-RCRA Regulated Hazardous Waste" if testing is absent, but incinerate.
EU CLP Aquatic ChronicH411/H412 : Toxic to aquatic life with long-lasting effects.
DOT (Transport) Environmentally HazardousUN 3077 (Solid) or UN 3082 (Liquid) if shipping pure substance.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[5] EPA.gov. [Link]

  • PubChem. (n.d.). Sulfonamide Compound Summary & Safety Data. National Library of Medicine. [Link]

  • Ecole Polytechnique Fédérale de Lausanne (EPFL). (2023). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-5-ethylbenzene-1-sulfonamide

An Essential Guide to Personal Protective Equipment for Handling 2-Amino-5-ethylbenzene-1-sulfonamide Hazard Analysis of Aminobenzenesulfonamides: The "Why" Behind the Protocol Structurally similar compounds, such as 4-(...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment for Handling 2-Amino-5-ethylbenzene-1-sulfonamide

Hazard Analysis of Aminobenzenesulfonamides: The "Why" Behind the Protocol

Structurally similar compounds, such as 4-(2-Aminoethyl)benzenesulfonamide and 2-Amino-5-methylbenzenesulfonamide, are consistently classified as posing significant health risks. The primary hazards identified from these surrogates include:

  • Skin Corrosion (Category 1B): These chemicals are expected to cause severe skin burns and damage upon contact.[1][2]

  • Serious Eye Damage (Category 1): Direct contact with the eyes is likely to result in irreversible damage and potential blindness.[1][2]

  • Acute Toxicity (Oral): Many related compounds are classified as harmful if swallowed.[3]

  • Respiratory Irritation: As a fine powder or dust, there is a potential for respiratory tract irritation.

Therefore, the following PPE recommendations are designed to create a comprehensive barrier against these anticipated hazards.

Core Directive: A Multi-Layered PPE Approach

The handling of 2-Amino-5-ethylbenzene-1-sulfonamide necessitates more than just a single layer of protection. A multi-layered approach, from engineering controls to personal gear, is essential.

Primary Engineering Control: The First Line of Defense

All handling of 2-Amino-5-ethylbenzene-1-sulfonamide, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood. This engineering control is fundamental to minimizing respiratory exposure to the fine powder.

Personal Protective Equipment (PPE) Specifications

The following table outlines the minimum PPE requirements for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 4 mil thickness)The outer glove provides the primary barrier and can be removed immediately upon contamination. The inner glove protects the skin during the doffing process. Nitrile offers good resistance to a broad range of chemicals.[4]
Body Protection Chemical-resistant laboratory coat with long sleeves and a fully buttoned frontA standard cotton lab coat is insufficient. A polyethylene-coated or similar non-porous material is required to prevent skin contact from splashes or spills of the corrosive material.[5]
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 standard, worn in conjunction with a full-face shieldGoggles provide a seal around the eyes to protect against dust and splashes.[6] A face shield offers a secondary layer of protection for the entire face from splashes during handling.
Respiratory Protection A NIOSH-approved N95 respirator or higher (e.g., a half-mask or full-face respirator with P100 cartridges)This is crucial when handling the powder outside of a contained system or if there is a risk of aerosolization. Respirator use requires prior medical clearance and fit-testing.[4]
Foot Protection Closed-toe, non-porous shoesProtects feet from spills.

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on the discipline of the user. Contamination often occurs during the removal of PPE.

Step-by-Step Donning and Doffing Protocol

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Inner Gloves don2 2. Lab Coat don1->don2 don3 3. Respirator don2->don3 don4 4. Goggles & Face Shield don3->don4 don5 5. Outer Gloves don4->don5 doff1 1. Outer Gloves (Contaminated) doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Respirator doff4->doff5

Caption: PPE Donning and Doffing Workflow

Disposal Plan: A Critical Final Step
  • Solid Chemical Waste: All unused 2-Amino-5-ethylbenzene-1-sulfonamide and any materials used for cleaning up spills (e.g., absorbent pads) must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE: All disposable PPE, including both pairs of gloves and any disposable lab coats, must be treated as hazardous waste and disposed of in the same designated container. Do not discard in regular trash receptacles.

  • Empty Containers: The original container of the chemical must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol, check for reactivity), and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional guidelines.

Emergency Response: Immediate Actions

In the event of an exposure, immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. It is crucial to seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can handle 2-Amino-5-ethylbenzene-1-sulfonamide with a high degree of safety, ensuring personal well-being and the integrity of their research.

References

  • CPAchem. (2024, July 16). Safety data sheet for 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • MilliporeSigma. (2025, November 6). Safety Data Sheet. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylbenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-Amino-5-ethoxybenzene-1-sulfonic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

Sources

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